molecular formula C43H53N9O13 B8117284 5-A-RU-PABC-Val-Cit-Fmoc

5-A-RU-PABC-Val-Cit-Fmoc

Katalognummer: B8117284
Molekulargewicht: 903.9 g/mol
InChI-Schlüssel: HGSKBBAITCBDNC-FAEFUHMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-A-RU-PABC-Val-Cit-Fmoc is a useful research compound. Its molecular formula is C43H53N9O13 and its molecular weight is 903.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[2,4-dioxo-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidin-5-yl]carbamoyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N9O13/c1-22(2)33(49-42(62)65-21-29-27-10-5-3-8-25(27)26-9-4-6-11-28(26)29)38(58)48-30(12-7-17-45-40(44)60)37(57)47-24-15-13-23(14-16-24)20-64-43(63)50-34-36(51-41(61)52-39(34)59)46-18-31(54)35(56)32(55)19-53/h3-6,8-11,13-16,22,29-33,35,53-56H,7,12,17-21H2,1-2H3,(H,47,57)(H,48,58)(H,49,62)(H,50,63)(H3,44,45,60)(H3,46,51,52,59,61)/t30-,31-,32+,33-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSKBBAITCBDNC-FAEFUHMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)NCC(C(C(CO)O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N9O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-A-RU-PABC-Val-Cit-Fmoc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-A-RU-PABC-Val-Cit-Fmoc, a complex molecule designed for potential applications in targeted drug delivery, particularly in the field of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process, including the preparation of a cleavable dipeptide linker, the synthesis of a modified nucleoside, and the final conjugation of these components. This document details the experimental protocols, presents quantitative data for key synthetic steps, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Overview of the Synthetic Strategy

The synthesis of this compound is a convergent process that involves three main stages:

  • Synthesis of the Fmoc-Val-Cit-PABC-OH linker: This involves the sequential coupling of L-citrulline and L-valine, followed by the attachment of a p-aminobenzyl alcohol (PABA) self-immolative spacer. The N-terminus is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU): This begins with the synthesis of 5-amino-6-D-ribitylaminouracil, which is then converted to the corresponding 5-azido derivative via a diazotization reaction.

  • Final Conjugation: The Fmoc-Val-Cit-PABC-OH linker is activated and then coupled to the 5-A-RU moiety to yield the final product.

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PABC-OH

This protocol is adapted from an improved methodology for the synthesis of cathepsin B cleavable dipeptide linkers, which avoids epimerization and results in high yields.

Step 1: Synthesis of Fmoc-Cit-PABOH

  • To a solution of L-Citrulline in a mixture of water and THF, add sodium bicarbonate.

  • Slowly add a solution of Fmoc-Cl in THF and stir the mixture at room temperature overnight.

  • After reaction completion, acidify the aqueous phase with HCl to precipitate the Fmoc-L-Citrulline.

  • Dissolve the dried Fmoc-L-Citrulline and p-aminobenzyl alcohol in DMF.

  • Add HATU and DIPEA and stir the reaction mixture at room temperature for 24 hours.

  • Purify the product by flash column chromatography to obtain Fmoc-Cit-PABOH.

Step 2: Synthesis of Fmoc-Val-Cit-PABOH

  • Dissolve Fmoc-Cit-PABOH in DMF and add triethylamine (B128534) to remove the Fmoc protecting group.

  • Monitor the deprotection by TLC. Upon completion, evaporate the solvent.

  • Dissolve the resulting amine (Cit-PABOH) and Fmoc-Val-OSu in DMF and stir at room temperature for 20 hours.

  • Purify the product by flash column chromatography to yield Fmoc-Val-Cit-PABOH as a single diastereomer.[1]

Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU)

Step 1: Synthesis of 5-amino-6-D-ribitylaminouracil (5-A-RU)

The synthesis of 5-A-RU is performed starting from 6-chloro-5-nitrouracil and D-ribamine. The subsequent reduction of the nitro group yields 5-A-RU.

Step 2: Synthesis of 5-azido-6-D-ribitylaminouracil (5-A-RU)

This step involves the conversion of the 5-amino group of the uracil (B121893) ring to a 5-azido group via a diazotization-azide displacement reaction, a process analogous to the Sandmeyer reaction.

  • Dissolve 5-amino-6-D-ribitylaminouracil in an acidic aqueous solution (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt in situ.

  • In a separate flask, prepare a solution of sodium azide (B81097) (NaN₃) in water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction to proceed at low temperature for a specified time, then allow it to warm to room temperature.

  • The crude product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield 5-azido-6-D-ribitylaminouracil.

Synthesis of this compound

Step 1: Activation of Fmoc-Val-Cit-PABC-OH

  • Dissolve Fmoc-Val-Cit-PABC-OH in anhydrous DMF.

  • Add bis(4-nitrophenyl) carbonate and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to form the activated p-nitrophenyl carbonate linker (Fmoc-Val-Cit-PABC-O-PNP).

  • Precipitate the product by adding diethyl ether, collect the solid by filtration, and wash with diethyl ether.

Step 2: Final Coupling

  • Dissolve the activated linker, Fmoc-Val-Cit-PABC-O-PNP, and 5-azido-6-D-ribitylaminouracil in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA to facilitate the reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Purify the final product, this compound, by preparative RP-HPLC.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps. Please note that the yields for the synthesis of 5-A-RU and its final conjugation are based on typical yields for similar reactions and may require optimization for this specific substrate.

StepStarting MaterialProductReagentsYield (%)Reference
Linker Synthesis
Fmoc protection of L-CitrullineL-CitrullineFmoc-L-CitrullineFmoc-Cl, NaHCO₃>95[1]
PABC attachmentFmoc-L-CitrullineFmoc-Cit-PABOHp-aminobenzyl alcohol, HATU, DIPEA60-65[1]
Dipeptide formationFmoc-Cit-PABOHFmoc-Val-Cit-PABOH1. Triethylamine; 2. Fmoc-Val-OSu85-95[1]
Nucleoside Modification
Synthesis of 5-A-RU6-chloro-5-nitrouracil5-amino-6-D-ribitylaminouracil1. D-ribamine; 2. Reduction--
Azidation of 5-A-RU5-amino-6-D-ribitylaminouracil5-azido-6-D-ribitylaminouracilNaNO₂, HCl, NaN₃--
Final Conjugation
Activation of LinkerFmoc-Val-Cit-PABC-OHFmoc-Val-Cit-PABC-O-PNPbis(4-nitrophenyl) carbonate, DIPEA~89[2]
Final CouplingFmoc-Val-Cit-PABC-O-PNPThis compound5-azido-6-D-ribitylaminouracil, DIPEA--

Yields for steps involving 5-A-RU are not explicitly reported in the literature for this specific substrate and represent estimates based on similar transformations.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_linker Linker Synthesis cluster_nucleoside Nucleoside Modification cluster_conjugation Final Conjugation L-Citrulline L-Citrulline Fmoc-L-Citrulline Fmoc-L-Citrulline L-Citrulline->Fmoc-L-Citrulline Fmoc-Cl Fmoc-Cit-PABOH Fmoc-Cit-PABOH Fmoc-L-Citrulline->Fmoc-Cit-PABOH PABA, HATU Fmoc-Val-Cit-PABC-OH Fmoc-Val-Cit-PABC-OH Fmoc-Cit-PABOH->Fmoc-Val-Cit-PABC-OH 1. Deprotection 2. Fmoc-Val-OSu Activated Linker Activated Linker Fmoc-Val-Cit-PABC-OH->Activated Linker Activation 5-Amino-RU Precursor 5-Amino-RU Precursor 5-Amino-RU 5-Amino-RU 5-Amino-RU Precursor->5-Amino-RU Synthesis 5-Azido-RU 5-Azido-RU 5-Amino-RU->5-Azido-RU Diazotization Final Product This compound 5-Azido-RU->Final Product Coupling Activated Linker->Final Product

Caption: Synthetic workflow for this compound.

ADC Mechanism of Action

The Val-Cit linker is designed to be cleaved by Cathepsin B, an enzyme that is often overexpressed in the lysosomes of cancer cells. This targeted cleavage is a key aspect of the mechanism of action for ADCs utilizing this linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lysosome) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage Lysosome->Cleavage Payload Released Payload Cleavage->Payload

Caption: General mechanism of action for an ADC with a cleavable linker.

Cathepsin B Signaling in Cancer

Cathepsin B is implicated in various signaling pathways that promote cancer progression, including invasion and metastasis. Its overexpression in the tumor microenvironment makes it an attractive target for enzyme-cleavable linkers.

Cathepsin_B_Signaling Cathepsin_B Cathepsin B (extracellular) ECM_Degradation ECM Degradation Cathepsin_B->ECM_Degradation Growth_Factors Growth Factor Activation Cathepsin_B->Growth_Factors Apoptosis_Inhibition Inhibition of Apoptosis Cathepsin_B->Apoptosis_Inhibition Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Proliferation Cell Proliferation Growth_Factors->Proliferation

Caption: Role of Cathepsin B in cancer progression signaling.[2][3]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Solubility of 5-A-RU-PABC-Val-Cit-Fmoc

This technical guide provides a detailed examination of the stability and solubility characteristics of the this compound molecule. This compound is a sophisticated chemical entity, likely serving as a prodrug or a component within a larger bioconjugate system, such as an antibody-drug conjugate (ADC). Understanding its stability and solubility is paramount for its effective application in research and drug development.

The molecule can be deconstructed into three key functional units:

  • 5-A-RU (5-amino-6-D-ribitylaminouracil): A precursor to bacterial riboflavin (B1680620) and an activator of mucosal-associated invariant T (MAIT) cells.[1]

  • PABC-Val-Cit (Valine-Citrulline-p-aminobenzyloxycarbonyl): A cathepsin B-cleavable dipeptide linker coupled with a self-immolative spacer. This linker is designed for specific enzymatic cleavage, leading to the release of the payload.

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, commonly used in peptide synthesis to temporarily block reactive sites.

Stability Profile

The overall stability of this compound is governed by the individual stabilities of its constituent parts, particularly the cleavable linker and the protecting group.

Val-Cit-PABC Linker Stability

The Val-Cit-PABC linker is engineered to be stable in systemic circulation but susceptible to cleavage by specific enzymes within the target cell's lysosome.

Intracellular Cleavage: The primary mechanism of action for this linker is the cleavage of the peptide bond between Citrulline (Cit) and the PABC spacer by lysosomal proteases, most notably Cathepsin B.[2][3] This enzymatic cleavage initiates a cascade that leads to the release of the 5-A-RU payload.

Plasma Stability: While generally stable in human plasma, the Val-Cit-PABC linker has shown significant instability in rodent plasma (mouse and rat).[4][5] This is primarily due to the activity of carboxylesterase 1c (Ces1c), which can prematurely cleave the linker, leading to off-target release of the payload.[4] This is a critical consideration for preclinical in vivo studies.

Fmoc Protecting Group Stability

The Fmoc group is a well-characterized amine protecting group, known for its specific lability under basic conditions.

  • Acid Stability: The Fmoc group is stable to acidic conditions, which allows for the use of acid-labile protecting groups for other functionalities within a molecule.[5][6]

  • Base Lability: It is readily cleaved by weak bases, most commonly a solution of piperidine (B6355638) (typically 20%) in an organic solvent like dimethylformamide (DMF).[5][6] The deprotection occurs via a β-elimination mechanism.

Carbamate (B1207046) Linkage Stability

The 5-A-RU payload is connected to the PABC spacer via a carbamate bond. This bond is designed to be stable until the PABC spacer is unmasked following the cleavage of the Val-Cit dipeptide. Once the Val-Cit sequence is cleaved, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn cleaves the carbamate bond and releases the 5-A-RU payload in its unmodified form.[7]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and bioavailability. Given the complex structure with both hydrophilic (ribityl chain) and hydrophobic (Fmoc, PABC) moieties, its solubility can be challenging.

Most cytotoxic drugs and complex linkers used in ADCs are hydrophobic, which can lead to aggregation and reduced solubility in aqueous solutions.[][9] The Fmoc group, in particular, contributes significantly to the hydrophobicity of the molecule.

Quantitative solubility data for the entire molecule in various buffer systems is not extensively available in the public domain. However, chemical suppliers provide solubility information in organic solvents.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and solubility of this compound and its components.

ParameterSolvent SystemValueReference(s)
Solubility DMSO120-150 mg/mL[4][10]
DMSO80 mg/mL (Sonication recommended)[11]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.75 mg/mL (Clear solution)[10]
10% DMSO, 90% Corn Oil≥ 3.75 mg/mL (Clear solution)[10]
Storage Stability (in solvent) -80°C6 months[10]
-20°C1 month[10]

Table 1: Solubility and Storage Stability of this compound

Linker SystemPlasma SourceStability ProfileKey Enzyme(s) InvolvedReference(s)
Val-Cit-PABC HumanGenerally stable-[5]
Mouse/RatUnstable, leading to premature payload releaseCarboxylesterase 1c (Ces1c)[4][5]
Fmoc Group Acidic (e.g., TFA)Stable-[6]
Basic (e.g., 20% Piperidine in DMF)Labile, rapid cleavage-[5][6]

Table 2: General Stability of Linker and Protecting Group Components

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of stability and solubility.

Plasma Stability Assay for Val-Cit-PABC Linker

This protocol outlines a general method to assess the stability of a Val-Cit-PABC-linked compound in plasma.

Methodology:

  • Incubation: The test compound (e.g., an ADC containing the linker) is incubated in plasma (human, rat, or mouse) at a concentration of 0.125 mg/mL at 37°C.[1]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: The amount of intact compound is quantified using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.[1][12] HIC can separate ADC species with different drug-to-antibody ratios (DAR), providing a measure of payload loss.

  • Data Analysis: The percentage of intact compound remaining is plotted against time to determine the stability profile and half-life.

Enzymatic Cleavage Assay for Val-Cit-PABC Linker

This assay determines the susceptibility of the linker to cleavage by a specific protease like Cathepsin B.

Methodology:

  • Enzyme Activation: Human Cathepsin B is activated in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) with a reducing agent like DTT.

  • Reaction Initiation: The test compound is added to the activated enzyme solution and incubated at 37°C.

  • Time Points: Samples are taken at different time intervals and the reaction is quenched.

  • Quantification: The amount of released payload is quantified using a validated LC-MS/MS method.[7]

  • Kinetic Analysis: The concentration of the released payload is plotted over time to determine the cleavage kinetics.

Fmoc Deprotection Kinetics Assay

This protocol can be used to monitor the removal of the Fmoc group.

Methodology:

  • Reaction Setup: The Fmoc-protected compound is dissolved in a solution of 20% piperidine in DMF.[13]

  • Time Sampling: Aliquots are taken at various time points (e.g., 0, 1, 3, 5 minutes).[13]

  • Analysis: The aliquots are analyzed by RP-HPLC, monitoring the disappearance of the starting material and the appearance of the deprotected product. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy at approximately 300 nm.[6][13]

Equilibrium Solubility Assessment (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a specific buffer solution (e.g., phosphate-buffered saline at various pH values).

  • Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as HPLC-UV.

Visualizations

Cleavage Mechanism of 5-A-RU-PABC-Val-Cit

The following diagram illustrates the enzymatic cleavage of the Val-Cit linker and the subsequent self-immolation of the PABC spacer to release the 5-A-RU payload.

Caption: Intracellular cleavage pathway of the Val-Cit-PABC linker.

Fmoc Deprotection Workflow

This diagram shows the general workflow for the base-mediated removal of the Fmoc protecting group.

G Fmoc_Protected Fmoc-NH-R Base_Treatment Add Piperidine (Base) Fmoc_Protected->Base_Treatment Deprotected H2N-R (Free Amine) Base_Treatment->Deprotected Byproduct Dibenzofulvene-Piperidine Adduct Base_Treatment->Byproduct

Caption: Fmoc group removal via base treatment.

Factors Influencing Stability and Solubility

This diagram illustrates the logical relationships between the molecular components and the key properties of stability and solubility.

G cluster_Components Molecular Components cluster_Properties Physicochemical Properties ValCit Val-Cit Dipeptide Stability Stability ValCit->Stability Enzymatic Lability PABC PABC Spacer PABC->Stability Self-Immolative Fmoc Fmoc Group Fmoc->Stability Base Lability Solubility Solubility Fmoc->Solubility Hydrophobicity 5ARU 5-A-RU Payload 5ARU->Solubility Hydrophilicity

References

An In-depth Technical Guide on the Role of the PABC Linker in Drug-Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Core Subject: 5-A-RU-PABC-Val-Cit-Fmoc

Abstract

This technical guide provides a detailed examination of the p-aminobenzyloxycarbonyl (PABC) linker within the context of the representative molecule, this compound. The PABC linker functions as a critical self-immolative spacer, a cornerstone of modern cleavable linker systems used in targeted therapies like antibody-drug conjugates (ADCs). Its primary role is to ensure the traceless release of an unmodified payload following a specific enzymatic trigger. This document deconstructs the molecular components, elucidates the chemical mechanism of the PABC linker, presents quantitative data on linker performance, and provides detailed experimental protocols for synthesis and evaluation. The guide is intended to serve as a comprehensive resource for professionals engaged in the research and development of next-generation drug conjugates.

Introduction to Linker Technology in Drug Conjugates

The efficacy and safety of targeted drug conjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety (e.g., an antibody) to the cytotoxic payload.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be capable of efficiently liberating the active drug at the target site.[2][3]

Cleavable linkers are designed to be selectively processed by triggers prevalent in the target microenvironment, such as the acidic pH or the high concentration of specific enzymes within the lysosomes of cancer cells.[2] The Valine-Citrulline (Val-Cit) dipeptide linked to a PABC spacer is one of the most successful and widely implemented cleavable linker systems in both approved and investigational ADCs.[4][5][6] This system leverages the overexpression of lysosomal proteases like Cathepsin B in many tumor types to initiate payload release.[7]

Deconstruction of this compound

The molecule this compound comprises several distinct functional units, each with a specific role. Its structure suggests it is a synthetic intermediate used in the construction of a complete drug-linker system for conjugation.

  • 5-A-RU (5-Azacytidine Ribonucleoside Unit): This is the putative cytotoxic payload. 5-Azacytidine is a nucleoside analogue of cytidine (B196190) that acts as a DNA methyltransferase inhibitor, making it a potent antineoplastic agent.[8][9]

  • PABC (p-Aminobenzyloxycarbonyl): The core subject of this guide, PABC is a self-immolative spacer. It directly connects to the payload (5-A-RU) via a carbamate (B1207046) bond and serves as the linchpin for its traceless release.[5][10]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence functions as the enzymatic trigger. It is specifically designed to be recognized and cleaved by the lysosomal protease Cathepsin B.[4][7] The cleavage event unmasks the trigger for the PABC linker's self-immolation.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a standard base-labile protecting group used in solid-phase peptide synthesis (SPPS).[11][12] Its presence on the N-terminus of the Valine residue indicates that this molecule is a synthetic precursor, not the final conjugate ready for attachment to an antibody.[13]

cluster_payload Payload cluster_linker Linker System cluster_protecting_group Synthetic Handle Payload 5-A-RU (Cytotoxic Agent) PABC PABC (Self-Immolative Spacer) Payload->PABC Carbamate Bond ValCit Val-Cit (Enzymatic Trigger) PABC->ValCit Amide Bond (Cleavage Site) Fmoc Fmoc Group (N-terminal Protection) ValCit->Fmoc Amide Bond

Caption: Functional components of the this compound molecule.

The Core Function of the PABC Linker

The PABC linker is a "self-immolative" or "self-eliminating" system. This means that once its triggering mechanism is activated, it undergoes a spontaneous, thermodynamically favorable cascade of reactions to release the payload without requiring further enzymatic assistance.[14][15]

The Chemical Mechanism of Release

The release mechanism is a two-step process initiated after the ADC is internalized by a target cell and trafficked to the lysosome.

  • Enzymatic Cleavage: The high concentration of Cathepsin B in the lysosome cleaves the amide bond between the Citrulline residue and the PABC's amino group.[4] This cleavage is the primary activation step.

  • Self-Immolation: The cleavage unmasks a free aniline (B41778) nitrogen on the PABC moiety. This aniline nitrogen is a strong electron-donating group. It initiates a spontaneous 1,6-elimination reaction through an electron cascade mechanism.[14][16] The aromatic system pushes electrons through the benzylic position, breaking the carbamate bond that attaches the payload. This process releases the unmodified payload (5-A-RU), carbon dioxide, and the remnant of the linker.

start ADC in Lysosome cathepsin Cathepsin B start->cathepsin High Concentration cleavage Cleavage of Val-Cit (Amide bond hydrolysis) cathepsin->cleavage Enzymatic Action unmasking Unmasking of PABC's Aniline Nitrogen cleavage->unmasking elimination Spontaneous 1,6-Elimination Cascade unmasking->elimination Initiates release Release of Unmodified 5-A-RU Payload elimination->release byproducts Release of CO2 and Linker Remnant elimination->byproducts action Payload Exerts Cytotoxic Effect release->action

Caption: Intracellular cleavage cascade leading to payload release via the PABC linker.
Importance of Traceless Release

The self-immolative nature of the PABC linker is paramount because many cytotoxic payloads have highly specific structures required for target engagement. If a fragment of the linker (a "stub") were to remain attached to the drug after cleavage, it could sterically hinder the drug's interaction with its intracellular target (e.g., DNA), drastically reducing or even abrogating its therapeutic activity.[5] The PABC system ensures the release of the payload in its native, fully active form.

Quantitative Analysis of PABC Linker Performance

The performance of a linker system is defined by its stability in circulation and its efficiency of cleavage at the target site. While data for the specific 5-A-RU conjugate is not publicly available, extensive research on Val-Cit-PABC systems with other payloads provides reliable benchmarks.

A significant challenge in preclinical development is the observed instability of the Val-Cit-PABC linker in rodent plasma, which is not seen in human plasma.[6][17] This is due to cleavage by the murine enzyme Carboxylesterase 1C (Ces1C).[18][19] This discrepancy is a critical consideration when translating results from mouse models.

Table 1: Representative Stability of Val-Cit-PABC Linked Conjugates

Plasma Source Incubation Time Linker System % Intact ADC Remaining Reference(s)
Mouse 7 days Standard Val-Cit-PABC 5 - 30% [19][20]
Human 7 days Standard Val-Cit-PABC >95% [3]

| Mouse | 14 days | Modified (e.g., Glu-Val-Cit) | >95% |[20] |

Table 2: Representative Cathepsin B Cleavage Kinetics

Conjugate Enzyme Incubation Time % Payload Release Reference(s)
Model Val-Cit-PABC-Drug Cathepsin B (20 nM) 4 hours >90% [21]
Model Val-Cit-PABC-Drug Papain 8 hours ~100% [22]

| Control (No Enzyme) | Buffer Only | 24 hours | <2% |[3][22] |

Experimental Protocols

Protocol: Synthesis of Fmoc-Val-Cit-PABC Intermediate

This protocol provides a general methodology for synthesizing the drug-linker intermediate. The synthesis of Mc-Val-Cit-PABOH linker has been reported to proceed in six steps from L-Citrulline with an overall yield of 50%.[23] A key improvement in modern syntheses is the use of coupling reagents like HATU to incorporate the PABC spacer before dipeptide formation, which avoids undesirable epimerization.[13][23]

General Steps:

  • Preparation of Fmoc-Cit-PABOH: A solution of Fmoc-Cit-OH is reacted with p-aminobenzyl alcohol in the presence of a coupling agent (e.g., HATU) in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection of Citrulline: The Fmoc group is removed from the citrulline residue using a solution of 20% piperidine (B6355638) in DMF to expose the free amine.[13]

  • Dipeptide Formation: The resulting H-Cit-PABOH is then coupled with an activated ester of Fmoc-Valine (e.g., Fmoc-Val-OSu) to form the protected dipeptide, Fmoc-Val-Cit-PABOH.[13]

  • Payload Conjugation: The hydroxyl group of the PABC moiety is typically activated (e.g., with p-nitrophenyl chloroformate to form a carbonate) before reaction with an amine or hydroxyl group on the payload (5-A-RU) to form the final carbamate linkage.

Protocol: In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm that the linker is susceptible to enzymatic cleavage and to determine the rate of payload release.[7][]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Activate Cathepsin B (e.g., 25 mM MES, 5 mM DTT, pH 5.0) react1 Initiate Reaction (Mix Enzyme and ADC at 37°C) prep1->react1 prep2 Prepare ADC Solution (e.g., 1-10 µM in Assay Buffer) prep2->react1 react2 Collect Aliquots (At time points: 0, 1, 4, 8, 24h) react1->react2 react3 Quench Reaction (e.g., Add 2% Formic Acid) react2->react3 analysis1 LC-MS/MS Analysis react3->analysis1 analysis2 Quantify Released Payload (vs. Standard Curve) analysis1->analysis2 analysis3 Determine Cleavage Rate analysis2->analysis3

Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 25-50 mM MES or sodium acetate, pH 5.0-6.0.[21][25]

    • Activation Buffer: Assay Buffer supplemented with a reducing agent like 5 mM Dithiothreitol (DTT), prepared fresh.[25]

    • Enzyme Solution: Recombinant human Cathepsin B is reconstituted in Activation Buffer and pre-incubated for ~15 minutes at room temperature to ensure full activity.[25]

  • Reaction Setup:

    • The drug-linker conjugate (or full ADC) is diluted to a final concentration of approximately 1-10 µM in Assay Buffer.[7][21]

    • The reaction is initiated by adding activated Cathepsin B to a final concentration of ~20-100 nM.[7][21] Control wells without the enzyme should be included.

    • The reaction mixture is incubated at 37°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), an aliquot of the reaction is removed.

    • The enzymatic reaction is immediately quenched by adding an equal volume of a strong acid, such as 2% formic acid.[21]

  • Quantification:

    • The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • The amount of released payload (5-A-RU) is quantified by comparing its peak area to a standard curve of the pure compound.[20]

Conclusion

The PABC linker is an elegant and highly effective chemical tool that enables the conditional and traceless release of therapeutic payloads. Its role as a self-immolative spacer within the this compound construct is to act as the final, crucial link in a release cascade that is initiated by tumor-associated enzymes. By undergoing a rapid, spontaneous 1,6-elimination following the Cathepsin B-mediated cleavage of the Val-Cit trigger, the PABC linker ensures that the 5-Azacytidine payload is delivered to its intracellular target in its most potent, unmodified form. Understanding the mechanism, stability, and synthetic considerations of the PABC linker is fundamental for researchers and scientists dedicated to advancing the field of targeted drug delivery and developing safer, more effective therapies.

References

A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit-PABC Linker System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers an in-depth examination of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by the lysosomal protease Cathepsin B. This mechanism is a critical component in the design of advanced targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), where it enables the conditional release of a cytotoxic payload within the target cell. The focus of this document is the specific conjugate structure represented by 5-A-RU-PABC-Val-Cit-Fmoc, providing a detailed overview of the cleavage mechanism, relevant quantitative data, and comprehensive experimental protocols.

Note: The payload "5-A-RU" (presumably 5-aminoribosyluracil) and the presence of a terminal Fmoc protecting group are not commonly described in the context of final ADC constructs for cleavage assays. This guide will address the core cleavage mechanism of the well-established Val-Cit-PABC system, treating "5-A-RU" as a generic payload and discussing the role of the Fmoc group in the context of chemical synthesis.

Core Components and Their Roles

The efficacy of this cleavable linker system relies on the interplay of several key components:

  • Cathepsin B: A cysteine protease predominantly found in the lysosomes of cells.[] Its primary biological function is protein degradation within this acidic organelle (pH 4.5-5.5).[2] Critically for targeted therapy, Cathepsin B is often overexpressed in numerous tumor types, making it an ideal enzymatic trigger for drug release.[][3] Its activity is driven by a Cys-His catalytic dyad in its active site.[2]

  • Val-Cit Dipeptide: This dipeptide sequence is the specific recognition and cleavage site for Cathepsin B.[]

    • Valine (Val): Occupies the P2 position, where its hydrophobic side chain fits into the corresponding S2 subsite of the Cathepsin B active site.[2]

    • Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that is recognized by the S1 subsite of the enzyme.[2]

  • PABC (p-Aminobenzyl Carbamate) Spacer: A "self-immolative" linker.[] It serves two purposes: it connects the dipeptide to the payload and, upon cleavage of the dipeptide, it undergoes a rapid, spontaneous electronic cascade to release the payload in its unmodified, active form.[4][5] This prevents a "stub" of the linker from remaining on the drug, which could otherwise reduce its efficacy.[5][6]

  • Fmoc (Fluorenylmethyloxycarbonyl chloride): A common amine-protecting group used during peptide synthesis. In the synthesis of the Val-Cit-PABC linker, Fmoc is typically used to protect the N-terminus of valine during coupling reactions and is removed in a subsequent step. Its presence on a final conjugate for cleavage analysis is atypical but would not prevent the core enzymatic action on the Cit-PABC bond.

Mechanism of Payload Release

The release of the payload is a two-stage process involving enzymatic cleavage followed by chemical self-immolation.

  • Enzymatic Cleavage: After an ADC is internalized by a target cell and trafficked to the lysosome, the acidic environment and high concentration of active Cathepsin B facilitate the hydrolysis of the peptide bond between the C-terminus of the citrulline residue and the nitrogen atom of the PABC spacer.[2][7]

  • Self-Immolation: The cleavage event generates an unstable p-aminobenzyl alcohol intermediate.[2] This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, which fragments the spacer to release the active payload, carbon dioxide, and an aromatic remnant.[2][4] This traceless release mechanism is a hallmark of the PABC spacer's utility.[2]

G A This compound (Full Conjugate) C Unstable Intermediate (p-aminobenzyl alcohol derivative) A->C Enzymatic Cleavage (Hydrolysis of Cit-PABC bond) F Fmoc-Val-Cit A->F B Cathepsin B (Lysosomal Protease) B->A D Released Payload (Active 5-A-RU) C->D 1,6-Elimination (Spontaneous) E Self-Immolation Byproducts (CO2) C->E

Caption: Mechanism of Cathepsin B cleavage and subsequent payload release.

Quantitative Data on Linker Cleavage

While kinetic parameters for the exact this compound conjugate are not available in published literature, data from analogous substrates provide valuable insight into the efficiency of Cathepsin B cleavage. The Michaelis-Menten constants (Km and kcat) describe the affinity of the enzyme for the substrate and the catalytic turnover rate, respectively.

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Val-Cit-PABC 15.21.81.18 x 10⁵Represents the canonical cleavable linker.[8]
Val-Ala-PABC 25.81.24.65 x 10⁴Shows lower efficiency compared to Val-Cit.[8]
Phe-Lys-PABC 18.51.68.65 x 10⁴Another efficient dipeptide substrate.[8]
Z-Arg-Arg-AMC ---A reference substrate used for assessing Cathepsin B activity.[9]
Z-Phe-Arg-AMC ---A broad-spectrum cysteine protease substrate.[9]
Data is derived from model systems and may not be directly transferable to large ADC constructs but is useful for comparative purposes.[8]

Linker Specificity and Critical Considerations

Although the Val-Cit linker was designed for Cathepsin B, it is not exclusively cleaved by this enzyme.

  • Redundancy: Gene knockout studies have demonstrated that other lysosomal cysteine proteases, including Cathepsin L, S, and F, can also process the Val-Cit linker.[2][3][5] This redundancy can be beneficial, as it makes therapeutic resistance due to the loss of a single protease less likely.[2]

  • Off-Target Cleavage: The Val-Cit linker can be susceptible to premature cleavage in circulation by other enzymes, which can lead to off-target toxicity.[2] Notable examples include human neutrophil elastase and, particularly in preclinical mouse models, the carboxylesterase Ces1C.[3][5][10] This instability in mouse plasma is a critical consideration during the evaluation of ADCs.[10]

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a standard methodology to quantify the release of a payload from a conjugate in the presence of purified Cathepsin B.

Objective: To determine the rate and extent of payload release from a Val-Cit-PABC-containing conjugate upon incubation with recombinant human Cathepsin B.

Materials:

  • Test Conjugate (e.g., this compound)

  • Purified/Recombinant Human Cathepsin B[11]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0-6.0 (Optimal pH for Cathepsin B is acidic[8])

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[11][12]

  • Quenching Solution: Cold acetonitrile (B52724) containing a suitable internal standard for analytical quantification.[11]

  • LC-MS/MS or HPLC system for analysis.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 1-10 mM) of the test conjugate in an appropriate solvent like DMSO.

    • Activate Cathepsin B by pre-incubating it in Activation Buffer for ~15 minutes at 37°C.

    • Dilute the activated Cathepsin B in the Assay Buffer to a working concentration. A typical final concentration in the reaction is 20 nM.[11][12]

    • Prepare the test conjugate in Assay Buffer. A typical final concentration is 1-10 µM.[11]

    • Pre-warm all solutions to 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the test conjugate solution with the activated Cathepsin B solution to initiate the reaction.

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]

  • Reaction Quenching:

    • Immediately terminate the reaction at each time point by adding a 3-4 fold excess of the cold Quenching Solution to the aliquot.[11]

    • Vortex thoroughly and centrifuge the samples at high speed (e.g., >10,000 x g) to precipitate the enzyme and any larger antibody fragments.

  • Sample Analysis:

    • Carefully collect the supernatant for analysis.

    • Analyze the samples by LC-MS/MS or a validated HPLC method to quantify the concentration of the released payload relative to the internal standard.

    • Plot the concentration of the released payload against time to determine the cleavage rate.

G A 1. Reagent Preparation - Prepare Buffers - Dilute Conjugate - Activate Cathepsin B B 2. Initiate Reaction - Combine Conjugate and Enzyme - Incubate at 37°C A->B C 3. Time-Point Sampling - Withdraw Aliquots (e.g., 0, 1, 4, 8, 24h) B->C D 4. Quench Reaction - Add Cold Acetonitrile + IS - Centrifuge to Precipitate C->D E 5. Analysis - Collect Supernatant - Quantify Payload via LC-MS/HPLC D->E

Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.

Overview of Synthesis

The synthesis of a drug-linker construct like Mc-Val-Cit-PABC-Payload is a multi-step process. An improved synthetic route reported in the literature involves six steps starting from L-Citrulline with a 50% overall yield.[13] In this process, the PABC spacer is first coupled, followed by the formation of the dipeptide.[13] This specific sequence helps to avoid the undesirable epimerization (racemization) at the citrulline stereocenter.[13] The Fmoc group would be used to protect the N-terminus of valine during its coupling to the citrulline-PABC intermediate and would be removed prior to the addition of any further components, such as a maleimidocaproyl (Mc) group used for antibody conjugation.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit-PABC linker is a robust and clinically validated strategy for achieving tumor-specific release of cytotoxic payloads. The system's success hinges on the overexpression of Cathepsin B in cancer cells and the elegant, two-stage release mechanism involving specific enzymatic hydrolysis followed by rapid, traceless self-immolation of the PABC spacer. A thorough understanding of the kinetics, potential for off-target cleavage, and standardized protocols for in vitro validation are essential for the successful design and development of next-generation targeted therapeutics utilizing this powerful linker technology.

References

understanding the 5-A-RU moiety in 5-A-RU-PABC-Val-Cit-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 5-A-RU Moiety in 5-A-RU-PABC-Val-Cit-Fmoc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule this compound is a sophisticated prodrug designed to deliver the mucosal-associated invariant T (MAIT) cell activator, 5-amino-6-D-ribitylaminouracil (5-A-RU). 5-A-RU is a precursor in the bacterial biosynthesis of riboflavin (B1680620) (Vitamin B2) and can potently activate MAIT cells, a class of innate-like T cells, after forming Schiff base adducts with small molecules like methylglyoxal (B44143) (MG) and glyoxal[1][2][3]. However, the inherent instability of 5-A-RU, which is prone to autoxidation, presents a significant challenge for its therapeutic and research applications[1][4].

This technical guide delves into the core component of this prodrug, the 5-A-RU moiety, and the innovative linker technology employed to enhance its stability and efficacy. The prodrug design utilizes a cleavable linker system, Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC), to ensure the targeted release of 5-A-RU within the cellular environment[1]. This approach not only overcomes the stability issues of 5-A-RU but also demonstrates an enhanced MAIT cell activation profile[1][5].

Core Components and Mechanism of Action

The this compound molecule is comprised of several key functional units:

  • 5-A-RU (5-amino-6-D-ribitylaminouracil): The active payload. It is a precursor to the potent MAIT cell antigens 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU), formed via non-enzymatic condensation with methylglyoxal and glyoxal, respectively[6].

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer. This unit connects the 5-A-RU payload to the dipeptide linker and is designed to release the payload in an unmodified form following enzymatic cleavage of the linker[].

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by lysosomal proteases, most notably Cathepsin B[]. This ensures that the release of the payload occurs primarily within the lysosomal compartment of target cells.

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group, typically used during chemical synthesis, that is removed in the final active molecule.

The prodrug is designed to be stable in its intact form. Upon cellular uptake, it is trafficked to the lysosomes, where Cathepsin B cleaves the Val-Cit linker. This cleavage event triggers the self-immolation of the PABC spacer, leading to the release of free 5-A-RU. The released 5-A-RU can then react with endogenous small molecules like methylglyoxal to form the active MAIT cell antigens.

Quantitative Data

The following table summarizes the quantitative data regarding the activity and stability of the 5-A-RU prodrug and its precursors.

ParameterMoleculeValueConditionsReference
MAIT Cell Activation (EC50) 5-OP-RU3–500 pMIn vitro human PBMC assay[8]
Water-stable synthetic antigen2 nMIn vitro human PBMC assay[8]
Stability (Half-life in water) 5-OP-RU1.5 hours37 °C[8]
Stability in Mouse Plasma Sulfatase-cleavable linker conjugate> 7 days[9]
Val-Ala and Val-Cit linker conjugatesHydrolyzed within 1 hour[9]
In Vitro Cleavage by Cathepsin B cBu-Cit-containing linkers>75% suppression by Cathepsin B inhibitor[9]
Val-Cit-containing linkers<15% suppression by single-protease inhibitors[9]

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PAB

A general method for the synthesis of the linker portion of the molecule is as follows[10]:

  • A solution of Fmoc-Cit-PABOH (0.2 M in dimethylformamide, DMF) is prepared.

  • Piperidine (B6355638) (5.0 equivalents) is added, and the mixture is stirred at room temperature for 5 hours to remove the Fmoc group from citrulline.

  • Excess DMF and piperidine are removed under reduced pressure.

  • The resulting residue is dissolved in DMF (0.1 M).

  • Fmoc-Val-OSu is added, and the reaction is stirred at room temperature for 20 hours.

  • The final product is purified by flash column chromatography.

Note: The synthesis of the full this compound prodrug involves the additional step of conjugating 5-A-RU to the PABC linker.

In Vitro Linker Cleavage Assay

This protocol is designed to evaluate the cleavage of the Val-Cit linker by lysosomal proteases[11]:

  • Materials: ADC construct, rat or human liver lysosomal fractions, Cathepsin B inhibitor (optional), assay buffer (100 mM sodium acetate, pH 5.0, with 10 mM DTT), LC-MS system.

  • Methodology:

    • Prepare a reaction mixture containing the ADC (~10 µM) in the assay buffer.

    • Add the lysosomal fraction to initiate the reaction. A control with a Cathepsin B inhibitor can be included.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and stop the reaction with an equal volume of cold acetonitrile.

    • Centrifuge the samples to pellet proteins.

    • Analyze the supernatant by LC-MS to quantify the released payload.

MAIT Cell Activation Assay

This protocol measures the ability of the prodrug to activate MAIT cells in vitro[12][13]:

  • Materials: Human peripheral blood mononuclear cells (PBMCs), 5-A-RU prodrug, methylglyoxal (MG), anti-CD69 antibody, MR1-tetramer, flow cytometer.

  • Methodology:

    • Isolate PBMCs from healthy donors.

    • Culture PBMCs in the presence of the 5-A-RU prodrug and MG. A control with no ligand should be included.

    • Incubate for a specified period (e.g., 15 hours).

    • Stain the cells with fluorescently labeled antibodies against CD3, TCRβ, and CD69, as well as an MR1-tetramer to identify MAIT cells.

    • Analyze the cells by flow cytometry to determine the percentage of CD69-positive MAIT cells.

Visualizations

Logical Relationship of this compound Components

G Figure 1: Molecular components and their linkage. Fmoc Fmoc Val Valine Fmoc->Val Cit Citrulline Val->Cit PABC PABC Spacer Cit->PABC RU 5-A-RU PABC->RU

Caption: Molecular components and their linkage.

Experimental Workflow for MAIT Cell Activation Assay

G Figure 2: Workflow for assessing MAIT cell activation. cluster_0 Cell Culture cluster_1 Staining cluster_2 Analysis A Isolate PBMCs B Add 5-A-RU Prodrug + MG A->B C Incubate (e.g., 15h) B->C D Stain with Antibodies (CD3, TCRβ, CD69) and MR1-Tetramer C->D Harvest Cells E Flow Cytometry D->E F Quantify CD69+ MAIT Cells E->F

Caption: Workflow for assessing MAIT cell activation.

Signaling Pathway for MAIT Cell Activation by 5-A-RU Prodrug

G Figure 3: MAIT cell activation pathway. cluster_0 Antigen Presenting Cell cluster_1 MAIT Cell A 5-A-RU Prodrug (Cellular Uptake) B Lysosome A->B D Cleavage of Val-Cit Linker B->D C Cathepsin B C->D E Release of 5-A-RU D->E F 5-A-RU + Methylglyoxal E->F G Formation of 5-OP-RU F->G H MR1 Loading G->H I MR1-Ligand Complex on Cell Surface H->I J MAIT TCR I->J TCR Engagement K TCR Signaling Cascade J->K L Cytokine Production (IFN-γ, TNF-α) K->L M Cytotoxicity K->M

Caption: MAIT cell activation pathway.

References

The Strategic Role of Fmoc Protection in the Synthesis of a Novel MAIT Cell Agonist Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 5-A-RU-PABC-Val-Cit-Fmoc, a sophisticated prodrug designed to deliver the mucosal-associated invariant T (MAIT) cell agonist, 5-amino-6-D-ribitylaminouracil (5-A-RU). A central element of this synthesis is the strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the sequential construction of the enzyme-cleavable Valine-Citrulline dipeptide linker. This document provides a comprehensive overview of the synthesis, detailed experimental protocols, and the mechanism of action, highlighting the critical function of Fmoc chemistry in developing advanced immunotherapeutics.

Introduction: The Need for a Stable MAIT Cell Agonist

Mucosal-associated invariant T (MAIT) cells are a class of innate-like T cells that recognize microbial-derived metabolites from the riboflavin (B1680620) (Vitamin B2) synthesis pathway.[1][2][3] The precursor molecule 5-amino-6-D-ribitylaminouracil (5-A-RU) can react with glyoxal (B1671930) or methylglyoxal (B44143) to form potent MAIT cell antigens.[4][5] However, 5-A-RU is notoriously unstable, undergoing rapid autoxidation, which complicates its use in biological studies and limits its therapeutic potential.[6][7]

To overcome this instability, a prodrug strategy has been developed.[7][8] This approach involves masking the reactive 5-amino group of 5-A-RU with a linker system that is stable in circulation but can be selectively cleaved within the target cellular environment. The this compound construct utilizes a well-established linker technology from the field of antibody-drug conjugates (ADCs), comprising a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide and a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer.[9][10][11] Upon enzymatic cleavage of the Val-Cit peptide in the lysosome, the PABC spacer spontaneously decomposes, releasing the active 5-A-RU molecule.[7][8]

The synthesis of this complex molecule is a multi-step process where precise control over reactive functional groups is paramount. The Fmoc protecting group plays a pivotal role in this process, enabling the specific and efficient assembly of the dipeptide linker.[12]

The Role of Fmoc Protection in the Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, which is a cornerstone of modern solid-phase and solution-phase peptide synthesis.[1] Its utility in the synthesis of the Val-Cit-PABC linker is multifaceted:

  • Orthogonality: The Fmoc group is stable under the acidic and coupling conditions used for peptide synthesis but is selectively removed by mild bases, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[12] This orthogonality allows for the sequential addition of amino acids without disturbing other protecting groups on the amino acid side chains.

  • Mild Deprotection Conditions: Removal of the Fmoc group under mild basic conditions prevents the degradation of sensitive functional groups within the molecule, ensuring the integrity of the peptide chain and the PABC spacer.[12]

  • Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection is UV-active, allowing for real-time monitoring of the reaction's completion.[1]

In the context of the 5-A-RU prodrug synthesis, Fmoc protection is indispensable for building the Val-Cit dipeptide linker in a controlled, stepwise manner.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the MAIT cell agonist precursor, 5-A-RU.

  • Assembly of the Fmoc-protected linker, Fmoc-Val-Cit-PABC-OH.

  • Activation of the linker and final conjugation with 5-A-RU.

The following diagram illustrates the overall workflow.

G cluster_0 Stage 1: 5-A-RU Synthesis cluster_1 Stage 2: Linker Assembly cluster_2 Stage 3: Activation & Conjugation A 5-Nitro-6-(D-ribitylamino)uracil B 5-Amino-6-D-ribitylaminouracil (5-A-RU) A->B Reduction (Na2S2O4) K This compound (Final Prodrug) B->K Coupling C L-Citrulline D Fmoc-Cit-OH C->D Fmoc Protection F Fmoc-Cit-PABOH D->F E p-Aminobenzyl alcohol (PABOH) E->F Coupling (HATU) G Cit-PABOH F->G Fmoc Deprotection (Base) I Fmoc-Val-Cit-PABOH G->I H Fmoc-Val-OSu H->I Coupling J Fmoc-Val-Cit-PABC-PNP (Activated Linker) I->J Activation (PNP-Carbonate) J->K

Overall synthetic workflow for this compound.

Experimental Protocols & Data

The following sections provide detailed, representative protocols for each stage of the synthesis.

Stage 1: Synthesis of 5-Amino-6-D-ribitylaminouracil (5-A-RU)

This procedure involves the reduction of a nitro-uracil precursor.[1]

Protocol 1: Reduction to 5-A-RU

  • Dissolve 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (1.0 eq) in deionized water.

  • Add a catalytic amount of 2N aqueous KOH.

  • Add sodium hydrosulfite (Na₂S₂O₄, ~6.0 eq) portion-wise while stirring.

  • Monitor the reaction by HPLC-MS until the starting material is consumed (approx. 20-30 minutes). A white precipitate of 5-A-RU will form.

  • Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH ~1-2.

  • Collect the precipitate by centrifugation, wash with cold water and ethanol, and dry under vacuum to yield 5-A-RU as its hydrochloride salt.

ParameterValue/ConditionReference
Starting Material5-Nitro-6-(D-ribitylamino)uracil[1]
ReagentSodium Hydrosulfite (Na₂S₂O₄)[1]
SolventWater[1]
Reaction Time~30 minutes[1]
Typical Yield~70-80%[1]
Stage 2: Assembly of the Fmoc-Val-Cit-PABC Linker

This stage demonstrates the core utility of Fmoc protection in building the dipeptide linker sequentially.[12]

Protocol 2.1: Synthesis of Fmoc-Cit-PABOH

  • Synthesize Fmoc-L-Citrulline from L-Citrulline and Fmoc-Cl in a sodium bicarbonate solution.[12]

  • Dissolve Fmoc-L-Citrulline (1.0 eq) and 4-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0 eq) to the solution.

  • Stir the reaction mixture in the dark at room temperature for 48 hours.

  • Purify the product, Fmoc-Cit-PABOH, by flash column chromatography.

Protocol 2.2: Synthesis of Fmoc-Val-Cit-PABOH

  • Dissolve Fmoc-Cit-PABOH (1.0 eq) in DMF.

  • Add triethylamine (B128534) (20.0 eq) to remove the Fmoc group. Stir at room temperature for 24 hours to yield Cit-PABOH.[12]

  • In a separate flask, prepare a solution of commercially available Fmoc-Val-OSu (1.1 eq) in DMF.

  • Add the solution of Cit-PABOH to the Fmoc-Val-OSu solution.

  • Stir at room temperature for 20 hours.

  • Purify the final linker, Fmoc-Val-Cit-PABOH, by flash column chromatography.

StepKey ReagentsSolventTimeYieldReference
Fmoc-Cit-PABOH Fmoc-Cit-OH, PABOH, HATU, DIPEADMF48 h60-65%[12]
Fmoc Deprotection TriethylamineDMF24 hNot Isolated[12]
Fmoc-Val Coupling Cit-PABOH, Fmoc-Val-OSuDMF20 h85-95%[12]
Stage 3: Linker Activation and Final Conjugation

The final stage involves activating the PABC hydroxyl group and coupling it to the 5-amino group of 5-A-RU.

Protocol 3.1: Activation of Linker to Fmoc-Val-Cit-PABC-PNP

  • Dissolve Fmoc-Val-Cit-PABOH (1.0 eq) in anhydrous DMF.

  • Add bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (2.0 eq).[13]

  • Stir the reaction at room temperature for 1 hour.

  • Precipitate the product by adding diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield Fmoc-Val-Cit-PABC-PNP.[13]

Protocol 3.2: Conjugation with 5-A-RU (Representative Protocol)

  • Dissolve 5-A-RU·HCl (1.0 eq) and Fmoc-Val-Cit-PABC-PNP (1.1 eq) in a polar aprotic solvent such as anhydrous DMF or DMSO.

  • Add a non-nucleophilic base, such as DIPEA (3.0 eq), to neutralize the HCl salt and facilitate the reaction.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final product, this compound, by preparative RP-HPLC.

StepKey ReagentsSolventTimeYieldReference
Linker Activation bis(4-nitrophenyl) carbonate, DIPEADMF1 h~89%[13]
Final Conjugation 5-A-RU·HCl, DIPEADMF/DMSO12-24 h(Not Reported)Plausible

Mechanism of Action: Prodrug Activation Pathway

The efficacy of the prodrug relies on a well-defined intracellular activation pathway.

G Prodrug This compound Internalization Cellular Internalization (Endocytosis) Prodrug->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Val-Cit Cleavage Lysosome->Cleavage Cathepsin B Intermediate Unstable Intermediate (5-A-RU-PABC-OH) Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation Intermediate->SelfImmolation Spontaneous Release Release of Active 5-A-RU SelfImmolation->Release Releases CO2 and p-iminoquinone methide Activation MAIT Cell Activation Release->Activation Reacts with Methylglyoxal

Intracellular activation pathway of the 5-A-RU prodrug.

Once internalized by an antigen-presenting cell, the prodrug traffics to the lysosome.[7] There, the enzyme cathepsin B cleaves the amide bond between Citrulline and the PABC spacer.[9] This cleavage event triggers a spontaneous, irreversible 1,6-elimination reaction (self-immolation) of the PABC group, which releases carbon dioxide and liberates the free, active 5-A-RU molecule into the cytoplasm.[7][8] The released 5-A-RU can then participate in the MAIT cell antigen presentation pathway.

Conclusion

The synthesis of this compound is a prime example of how principles from peptide chemistry and linker technology can be applied to solve challenges in immunology and drug delivery. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is not merely a procedural step but a critical enabler of the entire synthetic strategy. Its properties of orthogonality and mild cleavage conditions allow for the precise and high-yield construction of the dipeptide linker, which is essential for the prodrug's mechanism of action. This guide provides the foundational chemical knowledge and protocols necessary for researchers to synthesize and further investigate this promising class of MAIT cell-targeting immunotherapeutics.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of 5-A-RU-PABC-Val-Cit-Fmoc to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the pro-drug 5-A-RU-PABC-Val-Cit-Fmoc to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. The following protocols outline the necessary steps, from the deprotection of the Fmoc group to the final purification and characterization of the resulting ADC.

Overview of the Conjugation Strategy

The conjugation of this compound to an antibody is a multi-step process that involves the following key stages:

  • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the valine-citrulline (Val-Cit) linker to expose a primary amine.

  • Activation of the Drug-Linker: The newly exposed amine on the 5-A-RU-PABC-Val-Cit moiety is reacted with a heterobifunctional crosslinker to introduce a maleimide (B117702) group.

  • Antibody Reduction: Partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (-SH) groups.

  • Conjugation: The maleimide-activated drug-linker is then covalently attached to the reduced antibody via a stable thioether bond.

  • Purification and Analysis: The resulting ADC is purified to remove unconjugated drug-linker and antibody, followed by characterization to determine the drug-to-antibody ratio (DAR).

This strategy allows for a controlled and specific conjugation, primarily targeting the cysteine residues of the antibody.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of the resulting ADC and the experimental workflow for its synthesis.

G cluster_0 ADC Action Pathway ADC 5-A-RU-ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active 5-A-RU Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker MAIT_Cell MAIT Cell Payload->MAIT_Cell 5. MAIT Cell Antigen Presentation Activation Activation MAIT_Cell->Activation 6. Immune Response

Caption: Conceptual signaling pathway of a 5-A-RU-ADC.

G cluster_1 Experimental Workflow A 1. Fmoc Deprotection of This compound B 2. Activation with Heterobifunctional Crosslinker (e.g., SMCC) A->B D 4. Conjugation Reaction B->D C 3. Antibody Reduction (e.g., with TCEP) C->D E 5. Purification of ADC (e.g., TFF or SEC) D->E F 6. Characterization (DAR determination) E->F

Caption: Experimental workflow for ADC synthesis.

Experimental Protocols

Materials and Equipment
  • Reagents: this compound, Monoclonal Antibody (mAb), Piperidine (B6355638), Dimethylformamide (DMF), SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or Maleimide-PEGn-NHS ester, Tris(2-carboxyethyl)phosphine (TCEP), Phosphate Buffered Saline (PBS), EDTA, Hydrochloric Acid (HCl), Glycine, Organic Solvents (e.g., Acetonitrile), Water for Injection (WFI).

  • Equipment: Magnetic stirrer and stir bars, pH meter, Centrifuge, Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) system, UV-Vis Spectrophotometer, HPLC system (HIC or RP), Mass Spectrometer (optional).

Protocol 1: Fmoc Deprotection of this compound
  • Dissolve this compound in DMF to a final concentration of 10 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by HPLC to confirm the complete removal of the Fmoc group.

  • Once the reaction is complete, remove the DMF and piperidine under reduced pressure (e.g., using a rotary evaporator).

  • The resulting deprotected product, 5-A-RU-PABC-Val-Cit-NH2, can be used directly in the next step or purified by flash chromatography.

Protocol 2: Activation of Deprotected Drug-Linker with SMCC
  • Dissolve the deprotected 5-A-RU-PABC-Val-Cit-NH2 in a 1:1 mixture of DMF and a suitable aqueous buffer (e.g., PBS, pH 7.2-7.5).

  • Dissolve SMCC in DMF to prepare a 10 mM stock solution.

  • Add the SMCC stock solution to the drug-linker solution at a molar ratio of 1.5:1 (SMCC:drug-linker).

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction by HPLC to confirm the formation of the maleimide-activated drug-linker.

  • The resulting product, 5-A-RU-PABC-Val-Cit-NH-CO-MCC-Maleimide, can be purified by preparative HPLC.

Protocol 3: Antibody Reduction
  • Prepare the antibody in a suitable buffer, such as PBS with 1 mM EDTA, at a concentration of 5-10 mg/mL.

  • Prepare a fresh stock solution of TCEP in WFI.

  • Add TCEP to the antibody solution to a final concentration of 1-5 mM. The exact concentration should be optimized for the specific antibody to achieve the desired level of reduction.

  • Incubate the mixture at 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column or TFF with a suitable molecular weight cutoff membrane, exchanging the buffer to PBS with 1 mM EDTA.

Protocol 4: Conjugation of Maleimide-Activated Drug-Linker to Reduced Antibody
  • Immediately after the reduction and buffer exchange, add the purified maleimide-activated drug-linker to the reduced antibody solution. A typical starting molar ratio is 5-10 moles of drug-linker per mole of antibody.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • The reaction can be quenched by adding an excess of N-acetylcysteine or cysteine.

Protocol 5: Purification of the Antibody-Drug Conjugate
  • Purify the ADC from unconjugated drug-linker, unreacted antibody, and other impurities using either TFF or SEC.

    • TFF: Use a membrane with a suitable molecular weight cutoff (e.g., 30 kDa) and diafilter against a formulation buffer (e.g., PBS).

    • SEC: Use a column with an appropriate separation range for proteins.

  • Collect the fractions containing the purified ADC.

  • Sterile filter the final ADC solution through a 0.22 µm filter.

Data Presentation and Characterization

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV-Vis Spectroscopy: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug (wavelength to be determined for 5-A-RU). The DAR can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved. The average DAR is calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a detailed distribution of the different DAR species.

Parameter Recommended Value/Range Notes
Fmoc Deprotection
Piperidine Concentration20% (v/v) in DMFA standard and effective concentration for Fmoc removal.
Reaction Time1-2 hoursMonitor by HPLC for completion.
Drug-Linker Activation
SMCC:Drug-Linker Molar Ratio1.5:1A slight excess of SMCC ensures efficient activation.
Reaction pH7.2-7.5Optimal for the NHS ester reaction with the amine.
Antibody Reduction
TCEP Concentration1-5 mMOptimize for each antibody to achieve the desired DAR.
Incubation Temperature37°CFacilitates the reduction of disulfide bonds.
Conjugation
Drug-Linker:Antibody Molar Ratio5-10:1This ratio can be adjusted to control the final DAR.
Reaction Time1-2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve conjugation efficiency.
Purification
TFF Membrane MWCO30 kDaSuitable for retaining the ADC while removing smaller impurities.
Characterization
Target Average DAR2-4A common target range for many ADCs to balance efficacy and toxicity.

Disclaimer: These protocols provide a general guideline. The optimal conditions for each step may vary depending on the specific antibody and drug-linker characteristics. It is highly recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific application. All procedures should be conducted in a laboratory setting by trained personnel, following appropriate safety precautions. For research use only. Not for use in diagnostic or therapeutic procedures.

Application Notes and Protocols: 5-A-RU-PABC-Val-Cit-Fmoc in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-A-RU-PABC-Val-Cit-Fmoc is a sophisticated chemical entity with significant potential in the field of cancer immunotherapy. It is a prodrug of 5-A-RU (5-amino-6-D-ribitylaminouracil), a potent activator of Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] MAIT cells are a class of innate T cells that, upon activation, can exert powerful anti-tumor responses. The design of this compound incorporates a linker system commonly employed in Antibody-Drug Conjugates (ADCs), suggesting its application in targeted delivery to tumor cells, thereby enabling site-specific activation of the immune system.

The core of this molecule consists of:

  • 5-A-RU: The active component, a precursor of bacterial riboflavin, which forms potent antigens that activate MAIT cells.[1][2]

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that ensures the release of the active 5-A-RU molecule after cleavage of the linker.

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[]

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group used during chemical synthesis.[5]

This application note provides an overview of the potential applications of this compound in cancer research, along with conceptual experimental protocols for its investigation.

Principle of Action

The proposed mechanism of action for this compound in a cancer context, particularly when conjugated to a tumor-targeting antibody to form an Antibody-Drug Conjugate (ADC), involves a multi-step process. This process is designed to deliver the MAIT cell activator, 5-A-RU, directly to the tumor site, thereby focusing the immune response against the cancer cells.

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_immune Immune Response ADC ADC (Antibody-5-A-RU-Linker) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Release Release of 5-A-RU Lysosome->Release 4. Linker Cleavage (Cathepsin B) APC Antigen Presenting Cell (APC) Release->APC 5. 5-A-RU Uptake MAIT_Cell MAIT Cell APC->MAIT_Cell 6. Antigen Presentation (MR1) Activation MAIT Cell Activation (Cytokine Release, Cytotoxicity) MAIT_Cell->Activation 7. Anti-Tumor Effect

Quantitative Data Summary

As the application of this compound in cancer research is an emerging area, comprehensive quantitative data from peer-reviewed literature is limited. The following table presents hypothetical data based on the known activities of MAIT cell activators and typical performance of ADCs to guide researchers in their experimental design and data interpretation.

Parameter Cell Line Hypothetical Value Significance
IC50 (ADC) HER2+ Breast Cancer (SK-BR-3)10-100 nMMeasures the potency of the ADC in killing tumor cells in vitro.
MAIT Cell Activation (EC50) Human PBMCs1-10 nMIndicates the concentration of released 5-A-RU required for 50% maximal MAIT cell activation.
In Vivo Tumor Growth Inhibition Xenograft Mouse Model>60% at 10 mg/kgDemonstrates the anti-tumor efficacy of the ADC in a living organism.
Plasma Stability (ADC) Mouse Plasma>90% after 7 daysHigh stability is crucial to minimize off-target toxicity and maximize tumor delivery.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a this compound-based ADC.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the 5-A-RU-ADC on target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cancer cell line (e.g., HER2-negative MDA-MB-231 cells)

  • 5-A-RU-ADC

  • Untargeted IgG-5-A-RU conjugate (as a control)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the 5-A-RU-ADC and control conjugates in cell culture medium.

  • Remove the medium from the cells and add the diluted conjugates.

  • Incubate the plates for 72-96 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

G Start Start Seed Seed Cells (24h) Start->Seed Treat Add ADC Dilutions Seed->Treat Incubate Incubate (72-96h) Treat->Incubate Assay Cell Viability Assay Incubate->Assay Analyze Data Analysis (IC50) Assay->Analyze End End Analyze->End

Protocol 2: MAIT Cell Activation Assay

Objective: To confirm that the 5-A-RU released from the ADC can activate MAIT cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • 5-A-RU-ADC

  • Target cancer cells

  • Cathepsin B enzyme

  • Anti-CD3/CD28 beads

  • Flow cytometry antibodies (anti-CD3, anti-TCR Vα7.2, anti-CD161, anti-CD69, anti-IFN-γ)

  • Flow cytometer

Procedure:

  • ADC Digestion: Incubate the 5-A-RU-ADC with Cathepsin B to release the 5-A-RU payload.

  • Co-culture: Co-culture PBMCs with target cancer cells in the presence of the digested ADC, undigested ADC, or 5-A-RU standard.

  • Incubation: Incubate the co-culture for 24-48 hours.

  • Staining: Stain the cells with fluorescently labeled antibodies against MAIT cell surface markers and activation markers.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of activated (CD69+) and IFN-γ-producing MAIT cells (CD3+TCR Vα7.2+CD161+).

G Start Start Digest ADC Digestion (Cathepsin B) Start->Digest CoCulture Co-culture PBMCs & Cancer Cells Start->CoCulture Treat Add Digested ADC Digest->Treat CoCulture->Treat Incubate Incubate (24-48h) Treat->Incubate Stain Antibody Staining Incubate->Stain Analyze Flow Cytometry Stain->Analyze End End Analyze->End

Conclusion

This compound represents a novel and promising agent for the development of targeted cancer immunotherapies. Its ability to be incorporated into an ADC platform allows for the selective delivery of a potent MAIT cell activator to the tumor microenvironment, potentially leading to a robust and targeted anti-tumor immune response. The experimental protocols outlined in this document provide a framework for researchers to investigate and validate the therapeutic potential of this innovative compound. Further research is warranted to fully elucidate its efficacy and mechanism of action in various cancer models.

References

Application Notes and Protocols for In Vitro Assays of 5-A-RU-PABC-Val-Cit-Fmoc Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-A-RU-PABC-Val-Cit-Fmoc is a prodrug construct designed for targeted delivery and controlled release of the mucosal-associated invariant T (MAIT) cell activator, 5-A-RU (5-Amino-6-(D-ribitylamino)uracil).[1][2][3] The molecule's design incorporates several key functional components: a terminal Fmoc protecting group, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and the active payload, 5-A-RU.[1][][5]

The activation of this prodrug is a sequential, multi-step process:

  • Fmoc Deprotection: Chemical removal of the N-terminal Fmoc group is required to expose the dipeptide linker.

  • Enzymatic Cleavage: The exposed Val-Cit linker is recognized and cleaved by lysosomal proteases, primarily cathepsin B, which is often overexpressed in the tumor microenvironment.[5][6]

  • Self-Immolation: Cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction in the PABC spacer, leading to the traceless release of the 5-A-RU payload.[7][8]

  • Payload Activation: The released 5-A-RU is a precursor that can non-enzymatically react with small carbonyl molecules, such as methylglyoxal (B44143) (MGO), to form the potent MAIT cell antigen, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU).[1][9][10]

  • MAIT Cell Activation: The resulting 5-OP-RU is presented by the MR1 molecule on antigen-presenting cells, leading to the activation of MAIT cells.[9][10]

These application notes provide detailed protocols for in vitro assays to evaluate each critical step in the activation cascade of this compound.

Mechanism of Action

The sequential activation of the 5-A-RU prodrug is a carefully orchestrated cascade designed to ensure payload release at the target site.

G cluster_0 A This compound (Inactive Prodrug) B 5-A-RU-PABC-Val-Cit-NH2 A->B  Fmoc Deprotection  (e.g., Piperidine) D Released 5-A-RU (Payload Precursor) B->D  Enzymatic Cleavage  & PABC Self-Immolation C Cathepsin B C->B F 5-OP-RU (Active MAIT Antigen) D->F  Non-enzymatic  Condensation E Methylglyoxal (MGO) E->D G MAIT Cell Activation F->G  MR1 Presentation

Caption: Sequential activation pathway of the this compound prodrug.

Application Note 1: Fmoc Group Deprotection Assay

Objective: To confirm the chemical removal of the Fmoc protecting group, which is the initial step required for prodrug activation. Fmoc removal is typically achieved using a secondary amine base like piperidine (B6355638).[11][12]

Experimental Protocol: Spectrophotometric Monitoring of Deprotection

This protocol allows for the quantitative monitoring of Fmoc removal by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 300-312 nm.[13]

  • Reagent Preparation:

    • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[14]

    • Stock Solution: Prepare a 10 mM stock solution of this compound in DMF.

  • Deprotection Reaction:

    • In a quartz cuvette, add 980 µL of the 20% piperidine/DMF deprotection solution.

    • Add 20 µL of the 10 mM stock solution to the cuvette to initiate the reaction (final concentration: 200 µM).

    • Immediately mix by gentle pipetting.

  • Spectrophotometric Measurement:

    • Place the cuvette in a spectrophotometer.

    • Monitor the increase in absorbance at 301 nm over time (e.g., every 30 seconds for 15-20 minutes).

    • Use the 20% piperidine/DMF solution as a blank.

  • Data Analysis:

    • Plot absorbance at 301 nm against time to generate a kinetic curve.

    • The reaction is considered complete when the absorbance reaches a stable plateau.

    • The completion of deprotection can be confirmed by analyzing the reaction mixture using HPLC or LC-MS to show the disappearance of the parent compound and the appearance of the deprotected product.

Data Presentation

Time (min)Absorbance at 301 nm (AU)% Deprotection
00.0000%
20.35045%
50.62080%
100.77099%
150.775>99%
(Note: Data are hypothetical and for illustrative purposes only. The extinction coefficient of the adduct is needed for precise quantification.)

Application Note 2: Cathepsin B-Mediated Enzymatic Cleavage Assay

Objective: To quantify the rate and efficiency of Val-Cit linker cleavage by cathepsin B, the primary enzyme responsible for releasing the PABC-5-A-RU intermediate.[5][15]

G cluster_workflow start Prepare Reagents activate Activate Cathepsin B (pH 5.0, DTT) start->activate mix Combine ADC & Enzyme in Reaction Buffer activate->mix incubate Incubate at 37°C (Time Course) mix->incubate quench Quench Aliquots (e.g., Acetonitrile) incubate->quench analyze Analyze by LC-MS quench->analyze end Determine Cleavage Rate analyze->end

Caption: Experimental workflow for the in vitro enzymatic cleavage assay.

Experimental Protocol

This protocol is adapted from established methods for assessing ADC linker cleavage.[7]

  • Reagent Preparation:

    • Reaction Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.0. The acidic pH mimics the lysosomal environment and DTT is required for cathepsin B activity.[5]

    • Substrate Stock: Prepare a 10 mM stock solution of deprotected 5-A-RU-PABC-Val-Cit in DMSO.

    • Enzyme: Reconstitute purified human cathepsin B according to the manufacturer's instructions.

  • Enzyme Activation:

    • Pre-incubate the required amount of cathepsin B in the Reaction Buffer for 15 minutes at 37°C to ensure full activation.

  • Cleavage Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the Reaction Buffer, the substrate (e.g., to a final concentration of 10-50 µM), and finally the activated cathepsin B (e.g., to a final concentration of 50-100 nM).

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by mixing the aliquot with 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

    • Centrifuge the samples at >12,000 x g for 10 minutes to precipitate the enzyme.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to monitor the disappearance of the parent substrate and the appearance of the cleaved product (released PABC-5-A-RU or fully released 5-A-RU).

    • Use the peak areas to quantify the concentration of each species at each time point.

Data Presentation

Time (min)Substrate Remaining (%)Cleaved Product (%)
01000
158515
306832
604555
1202080
240<5>95
(Note: Data are hypothetical and for illustrative purposes only.)

Application Note 3: Plasma Stability Assay

Objective: To evaluate the stability of the Val-Cit linker in plasma to assess the potential for premature payload release, which could lead to off-target toxicity. Val-Cit linkers have shown susceptibility to cleavage by enzymes like carboxylesterase Ces1c in mouse plasma and human neutrophil elastase.[15][16][17][18]

Experimental Protocol

  • Reagent Preparation:

    • Plasma: Obtain fresh, heparinized human and mouse plasma. Centrifuge to remove cells and platelets.

    • Substrate Stock: Prepare a 10 mM stock solution of deprotected 5-A-RU-PABC-Val-Cit in DMSO.

  • Stability Assay:

    • Pre-warm the plasma to 37°C.

    • Spike the substrate into the plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot.

  • Sample Processing:

    • Immediately precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at >12,000 x g for 10 minutes.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to quantify the percentage of the intact parent compound remaining over time.

Data Presentation

Time (h)% Intact Prodrug (Human Plasma)% Intact Prodrug (Mouse Plasma)
0100100
19995
69782
249265
488540
727825
(Note: Data are hypothetical and for illustrative purposes only.)

Application Note 4: In Vitro MAIT Cell Activation Assay

Objective: To measure the final biological activity of the prodrug by quantifying its ability to activate MAIT cells after enzymatic cleavage and non-enzymatic condensation with methylglyoxal.[1][19]

G cluster_workflow start Isolate PBMCs & Antigen-Presenting Cells (APCs) coculture Co-culture MAIT cells (from PBMCs) with APCs start->coculture treat Add Prodrug, Cathepsin B, & MGO coculture->treat incubate Incubate for 24-48 hours treat->incubate collect Collect Supernatant incubate->collect analyze Measure Cytokines (e.g., IFN-γ ELISA) collect->analyze end Determine EC50 analyze->end

Caption: Workflow for the cell-based MAIT cell activation assay.

Experimental Protocol

  • Cell Preparation:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation. MAIT cells are a subset of these cells.

    • Use a suitable antigen-presenting cell line (e.g., C1R cells transfected with human MR1) or monocyte-derived dendritic cells.

  • Cell Co-culture:

    • Plate the antigen-presenting cells in a 96-well flat-bottom plate (e.g., 5 x 104 cells/well).

    • Add PBMCs to the wells (e.g., 2 x 105 cells/well).

  • Treatment:

    • Prepare a serial dilution of the deprotected 5-A-RU-PABC-Val-Cit prodrug.

    • To each well, add:

      • Methylglyoxal (MGO) to a final concentration of 50-100 µM.

      • Cathepsin B (optional, as endogenous lysosomal cathepsins in APCs may be sufficient, but adding exogenous enzyme can enhance the assay sensitivity).

      • The serially diluted prodrug.

    • Include appropriate controls:

      • Vehicle control (medium only).

      • 5-A-RU + MGO (positive control for payload activity).

      • Prodrug without MGO.

      • Prodrug without Cathepsin B (if added exogenously).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Readout - Cytokine Measurement:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of IFN-γ or TNF-α in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentration against the log of the prodrug concentration.

    • Use a non-linear regression (four-parameter logistic) model to calculate the EC50 value.

Data Presentation

Prodrug Conc. (nM)IFN-γ (pg/mL)
0.0150
0.1120
1450
101500
1002800
10003000
EC50 ~5 nM
(Note: Data are hypothetical and for illustrative purposes only.)

References

Application Notes and Protocols for the Experimental Use of 5-A-RU-PABC-Val-Cit-Fmoc in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-A-RU-PABC-Val-Cit-Fmoc is a prodrug of 5-amino-6-D-ribitylaminouracil (5-A-RU), a potent activator of Mucosal-associated invariant T (MAIT) cells.[1][2][3] MAIT cells are a class of innate-like T cells that recognize microbial metabolites, including derivatives of riboflavin (B1680620) (vitamin B2) synthesis, presented by the MHC class I-related molecule, MR1.[4] Upon activation, MAIT cells can exert a variety of effector functions, including the release of pro-inflammatory cytokines and cytotoxic molecules, making them an attractive target for immunotherapy in various disease models.

This document provides detailed application notes and protocols for the experimental use of this compound in mouse models, addressing its mechanism of action, considerations for its in vivo application, and methodologies for key experiments.

Mechanism of Action

This compound is designed to deliver 5-A-RU to target cells or tissues. The molecule consists of the 5-A-RU payload, a self-immolative para-aminobenzyl alcohol carbamate (B1207046) (PABC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The intended mechanism involves the enzymatic cleavage of the Val-Cit linker by proteases such as cathepsin B, which are often upregulated in the tumor microenvironment or within lysosomes of target cells. This cleavage initiates a cascade that leads to the release of the PABC spacer and subsequent liberation of the active 5-A-RU. Once released, 5-A-RU can form potent MAIT-activating antigens through non-enzymatic reactions with small molecules like glyoxal (B1671930) and methylglyoxal.[1][2] These antigens are then presented by MR1 on antigen-presenting cells (APCs) to activate MAIT cells.

Data Presentation: In Vivo Stability and Efficacy Considerations

Quantitative in vivo data for this compound is not extensively available in the public domain. However, based on studies of other antibody-drug conjugates (ADCs) and compounds utilizing the Val-Cit linker, several key performance parameters can be anticipated and should be evaluated.

Table 1: Representative In Vivo Stability of Val-Cit Linker-Based Compounds in Mice

Compound TypeLinkerMouse StrainHalf-life of Intact CompoundReference
Antibody-Drug ConjugateVal-Cit-PABCSCID~2 days[5]
Antibody-Drug ConjugateGlu-Val-Cit-PABCSCID~12 days[5]

Note: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1c).[5][6] This can lead to premature release of the payload. The use of modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit), has been shown to significantly improve stability in mouse models.[5][6] Researchers should consider this instability when designing and interpreting in vivo studies with this compound.

Table 2: Example Efficacy Data for MAIT Cell Agonists in Mouse Tumor Models

Treatment GroupTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
5-OP-RU + CpGB16F10 Melanoma Lung Metastasis20 µg 5-OP-RU + 25 µg CpG, i.p., twice weeklySignificant reduction in tumor nodules(Paraphrased from related studies)
Control (PBS)B16F10 Melanoma Lung Metastasisi.p., twice weekly-(Paraphrased from related studies)

Note: The efficacy of this compound will likely depend on the specific tumor model, the level of MAIT cell infiltration, and the co-administration of an adjuvant to enhance the immune response.

Experimental Protocols

Protocol 1: In Vivo MAIT Cell Expansion and Activation

This protocol is adapted from established methods for expanding MAIT cells in mice using synthetic antigens.[7][8]

Materials:

  • This compound

  • Toll-like receptor (TLR) agonist (e.g., CpG oligodeoxynucleotides (ODN 1826) or Pam2CSK4)

  • Sterile PBS

  • C57BL/6 mice (or other appropriate strain)

  • Insulin syringes

Procedure:

  • Preparation of Dosing Solutions:

    • Reconstitute this compound in a suitable vehicle. A common starting point is to dissolve it in a small amount of DMSO and then dilute it with sterile PBS or a formulation containing PEG300, Tween-80, and saline.[1] The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

    • Prepare the TLR agonist solution in sterile PBS according to the manufacturer's instructions.

  • Dosing Regimen:

    • A typical starting dose for synthetic MAIT cell antigens is in the range of 1-10 nmol per mouse. The optimal dose for this compound should be determined empirically.

    • Co-administer the this compound solution with a TLR agonist. A common dose for CpG ODN 1826 is 10-25 µg per mouse.

    • Administer the solutions via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Repeat the injections as required by the experimental design. For MAIT cell expansion, a common schedule is every 2-3 days for 1-2 weeks.[7]

  • Analysis of MAIT Cell Expansion:

    • At the desired time point, euthanize the mice and harvest tissues of interest (e.g., spleen, liver, lungs).

    • Prepare single-cell suspensions from the harvested tissues.

    • Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD3, TCRβ) and a MR1-tetramer loaded with a known MAIT cell antigen (e.g., 5-OP-RU) to identify MAIT cells by flow cytometry.

    • Analyze the frequency and absolute number of MAIT cells in different tissues.

Protocol 2: Evaluation of In Vivo Stability

This protocol provides a framework for assessing the stability of the Val-Cit linker of this compound in mouse plasma.

Materials:

  • This compound

  • C57BL/6 mice

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Compound Administration:

    • Administer a single dose of this compound to a cohort of mice via i.v. injection.

  • Blood Sampling:

    • At various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr) after administration, collect blood samples from the mice.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the compound and its potential metabolites from the plasma samples.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the intact this compound and the released 5-A-RU payload over time.

  • Data Analysis:

    • Plot the concentration of the intact compound versus time to determine its pharmacokinetic profile and calculate its half-life in the circulation.

Visualizations

Signaling and Experimental Workflow Diagrams

MAIT_Cell_Activation_Pathway MAIT Cell Activation by 5-A-RU cluster_prodrug Prodrug Delivery cluster_antigen_formation Antigen Formation cluster_activation MAIT Cell Activation This compound This compound Cathepsin_B Cathepsin_B This compound->Cathepsin_B Cleavage 5-A-RU-PABC 5-A-RU-PABC Cathepsin_B->5-A-RU-PABC Releases 5-A-RU 5-A-RU 5-A-RU-PABC->5-A-RU Self-immolation Methylglyoxal Methylglyoxal 5-A-RU->Methylglyoxal Reacts with MAIT_Antigen MAIT_Antigen Methylglyoxal->MAIT_Antigen MR1 MR1 MAIT_Antigen->MR1 Binds to APC Antigen Presenting Cell TCR TCR APC->TCR Presents to MR1->APC MAIT_Cell MAIT_Cell Effector_Functions Cytokine Release Cytotoxicity MAIT_Cell->Effector_Functions Activates TCR->MAIT_Cell

Caption: MAIT Cell Activation Pathway by 5-A-RU Prodrug.

Experimental_Workflow In Vivo Experimental Workflow cluster_analysis Analysis Start Start Preparation Prepare Dosing Solutions (5-A-RU-Prodrug + Adjuvant) Start->Preparation Administration Administer to Mice (i.p. or i.v.) Preparation->Administration Monitoring Monitor Animal Health and Tumor Growth Administration->Monitoring PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Administration->PK_Analysis For PK studies Tissue_Harvest Harvest Tissues (Spleen, Liver, Tumors) Monitoring->Tissue_Harvest FACS Flow Cytometry (MAIT Cell Frequency) Tissue_Harvest->FACS Histology Immunohistochemistry (MAIT Cell Infiltration) Tissue_Harvest->Histology Data_Interpretation Interpret Data and Assess Efficacy/Toxicity FACS->Data_Interpretation Histology->Data_Interpretation PK_Analysis->Data_Interpretation Linker_Instability Val-Cit Linker Instability in Mouse Plasma cluster_solution Potential Solution ADC Antibody-Val-Cit-Payload Ces1c Carboxylesterase 1C (in Mouse Plasma) ADC->Ces1c Cleavage by Modified_Linker Use Modified Linker (e.g., Glu-Val-Cit) ADC->Modified_Linker Alternative Premature_Release Premature Payload Release Ces1c->Premature_Release Off_Target_Toxicity Potential Off-Target Toxicity Premature_Release->Off_Target_Toxicity Reduced_Efficacy Reduced Efficacy Premature_Release->Reduced_Efficacy Improved_Stability Increased In Vivo Stability Modified_Linker->Improved_Stability

References

Application Note & Protocols: Quantifying the Conjugation Efficiency of 5-A-RU-PABC-Val-Cit-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the creation and analysis of Antibody-Drug Conjugates (ADCs).

Introduction: The development of effective Antibody-Drug Conjugates (ADCs) requires precise control over the conjugation process to ensure a consistent and optimal Drug-to-Antibody Ratio (DAR). The 5-A-RU-PABC-Val-Cit-Fmoc is a sophisticated drug-linker construct designed for targeted immunotherapy. It comprises the mucosal-associated invariant T (MAIT) cell activator 5-A-RU as the payload, linked via a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide and a self-immolative p-aminobenzylcarbamate (PABC) spacer.[1][2][3] The Fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group that must be removed prior to conjugation.

This document provides detailed protocols for the deprotection of the Fmoc group, conjugation to an antibody, purification of the resulting ADC, and subsequent quantification of the conjugation efficiency using established analytical techniques.

Principle and Mechanism of Action

The therapeutic strategy of an ADC based on this construct relies on a multi-stage process. The antibody component targets a specific antigen on the surface of cancer cells, leading to receptor-mediated endocytosis.[4] Once internalized and trafficked to the lysosome, the Val-Cit linker is cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[2][5] This cleavage initiates the self-immolation of the PABC spacer, releasing the 5-A-RU payload in its active form.[2] The released 5-A-RU, a precursor of bacterial Riboflavin, can then form potent antigens that are presented by the MR1 molecule, leading to the activation of MAIT cells and subsequent anti-tumor immune response.[1][6][7]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Inside Target Cell ADC ADC Receptor Tumor Cell Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release 5-A-RU Payload Released Lysosome->Payload_Release 4. Linker Cleavage (Cathepsin B) MR1_Presentation MR1 Presentation on Cell Surface Payload_Release->MR1_Presentation 5. Antigen Formation & MR1 Binding MAIT_Cell MAIT Cell Activation MR1_Presentation->MAIT_Cell 6. Immune Response

Mechanism of Action for a 5-A-RU based ADC.

Experimental Workflow

The overall process for creating and quantifying the 5-A-RU ADC involves a sequential workflow from linker-payload preparation to final analytical characterization. Each step is critical for achieving a well-defined conjugate with a known DAR.

Workflow start This compound process1 Fmoc Deprotection (Piperidine in DMF) start->process1 intermediate1 Deprotected Linker-Payload process1->intermediate1 process2 Conjugation Reaction intermediate1->process2 antibody Target Antibody (e.g., reduced or activated) antibody->process2 intermediate2 Crude ADC Mixture process2->intermediate2 process3 Purification (e.g., Size Exclusion Chromatography) intermediate2->process3 final_product Purified ADC process3->final_product analysis Characterization & Quantification final_product->analysis data DAR & Purity Data analysis->data

Workflow for ADC conjugation and characterization.

Experimental Protocols

Protocol 1: Fmoc Deprotection of the Linker-Payload

This protocol describes the removal of the Fmoc protecting group to expose the terminal amine for conjugation.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine (B6355638)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF. This is the deprotection reagent.

  • Dissolve the this compound compound in a minimal amount of DMF.

  • Add the 20% piperidine/DMF solution to the dissolved compound. A typical molar excess is 5-10 equivalents of piperidine relative to the Fmoc-protected compound.

  • Allow the reaction to proceed at room temperature for 15-30 minutes.[8]

  • Monitoring: The deprotection reaction can be monitored by UV spectroscopy.[8][9]

    • Take a small aliquot of the reaction mixture and dilute it with a known volume of a suitable solvent (e.g., DMF).

    • Measure the absorbance at ~301 nm. This absorbance is due to the dibenzofulvene-piperidine adduct, a byproduct of the Fmoc cleavage.[8]

    • The reaction is considered complete when the absorbance at this wavelength plateaus.

Protocol 2: General Antibody Conjugation

This is a generalized protocol. The specific conditions (e.g., buffer pH, reaction time, equivalents of linker-payload) must be optimized based on the antibody and the conjugation strategy (e.g., lysine (B10760008) acylation or cysteine alkylation).

Materials:

  • Deprotected 5-A-RU-PABC-Val-Cit linker-payload in DMF

  • Target antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT) if performing cysteine conjugation

  • Quenching reagent (e.g., N-acetylcysteine for maleimide (B117702) chemistry)

Procedure (Example for Cysteine Conjugation):

  • Antibody Reduction: Incubate the antibody with a 5-10 molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into the conjugation buffer using a desalting column.

  • Conjugation: Immediately add the deprotected linker-payload solution to the reduced antibody. A typical starting point is a 5-10 molar excess of the linker-payload per antibody.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or 4°C, with gentle mixing.

  • Quenching: Add a quenching reagent (if applicable) to cap any unreacted sites on the antibody and consume excess linker-payload. Incubate for an additional 30 minutes.

Protocol 3: ADC Purification

Purification is essential to remove unconjugated linker-payload and other reaction impurities.

Method: Size Exclusion Chromatography (SEC)

  • Column: A suitable SEC column (e.g., Superdex 200 or equivalent) capable of separating the high molecular weight ADC (~150 kDa) from the low molecular weight impurities.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: As recommended by the column manufacturer (e.g., 0.5-1.0 mL/min).

  • Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the payload if it has a distinct chromophore.

  • Collection: Collect the fractions corresponding to the main high molecular weight peak, which represents the purified ADC.

Protocol 4: Quantification of Conjugation Efficiency (DAR Determination)

The average DAR is a critical quality attribute of an ADC.[10] Several methods can be employed for its determination.

4.1 Hydrophobic Interaction Chromatography (HIC-HPLC) HIC is a powerful technique that separates ADC species based on the number of conjugated drugs, as each payload adds to the overall hydrophobicity.[11][12]

ParameterTypical Condition
Column Butyl-NPR, TSKgel Butyl-NPR, or similar
Mobile Phase A 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
Mobile Phase B 20 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
Gradient 0% to 100% B over 20-30 minutes
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 280 nm

Data Analysis: The resulting chromatogram will show a series of peaks. The earliest eluting peak corresponds to the unconjugated antibody (DAR=0), followed by peaks for DAR=2, DAR=4, etc. The average DAR is calculated by the weighted average of the peak areas. Average DAR = Σ(% Peak Area of each species × DAR of that species) / Σ(% Peak Area of all species)

4.2 Reversed-Phase HPLC (RP-HPLC) after Reduction This method analyzes the drug load on the individual light and heavy chains of the antibody.[10][13]

Procedure:

  • Reduction: Reduce the purified ADC (approx. 100 µg) with DTT or TCEP at 37°C for 30 minutes.

  • Analysis: Inject the reduced sample onto the RP-HPLC system.

ParameterTypical Condition
Column C4 or C8 reverse-phase column (e.g., Zorbax, Aeris)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 60-80°C
Detection UV at 280 nm and/or Mass Spectrometry (LC-MS)

Data Analysis: The chromatogram will separate the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), conjugated heavy chain (H1), etc. The average DAR can be calculated from the relative peak areas and the known number of conjugation sites per chain.

4.3 UV-Vis Spectrophotometry This is a simpler, though less detailed, method to estimate the average DAR.[10] It requires knowing the molar extinction coefficients (ε) of both the antibody and the drug-linker at two different wavelengths.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and a wavelength where the payload absorbs maximally and the antibody absorbs minimally (A_payload).

  • Calculate the concentrations of the antibody and the payload using the Beer-Lambert law and solving a system of simultaneous equations.

  • The average DAR is the ratio of the molar concentration of the payload to the molar concentration of the antibody.

Data Presentation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different batches or conjugation conditions.

Table 1: Summary of ADC Conjugation Efficiency

ADC Batch IDConjugation MethodAnalytical MethodAverage DAR% Unconjugated Antibody (DAR=0)DAR Distribution (% Area)
ADC-2025-01CysteineHIC-HPLC3.922.5DAR2: 5.0%, DAR4: 90.0%, DAR6: 2.5%
ADC-2025-02LysineRP-HPLC2.5115.8(Complex pattern, average reported)
ADC-2025-03CysteineUV-Vis3.85N/AN/A

Conclusion: The successful development of 5-A-RU-PABC-Val-Cit based ADCs is highly dependent on the ability to accurately control and quantify the conjugation efficiency. The protocols outlined in this document provide a comprehensive framework for Fmoc deprotection, antibody conjugation, purification, and detailed characterization using orthogonal analytical methods like HIC-HPLC, RP-HPLC, and UV-Vis spectroscopy. Consistent application of these methods is crucial for ensuring the production of well-defined ADCs with the desired potency and therapeutic index.

References

Application Notes and Protocols: 5-A-RU-PABC-Val-Cit-Fmoc for Flow Cytometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-A-RU-PABC-Val-Cit-Fmoc is a specialized chemical construct designed for targeted delivery and conditional activation of 5-A-RU, a precursor of a bacterial riboflavin (B1680620) metabolite that acts as a potent activator of mucosal-associated invariant T (MAIT) cells.[1][2][3][4][5] This compound incorporates several key functional moieties:

  • 5-A-RU (5-amino-6-D-ribitylaminouracil): The active payload, which, after forming adducts with molecules like methylglyoxal, can stimulate MAIT cells.[1][6][7]

  • PABC (p-aminobenzylcarbamate): A self-immolative spacer that ensures the clean release of the unmodified payload upon cleavage.[8]

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[8][9][10][11]

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, commonly utilized in solid-phase peptide synthesis.[12][][14][15][16]

The strategic combination of these elements makes this compound a valuable tool for research in targeted immunotherapy and drug delivery. In the context of flow cytometry, a fluorescently labeled analogue of this compound can be employed to monitor cellular uptake, enzymatic cleavage, and intracellular accumulation of the payload in real-time.

Principle of Application

The Val-Cit linker's susceptibility to cleavage by intracellular lysosomal enzymes forms the basis of its application in flow cytometry.[8][10] A fluorescent dye can be conjugated to the 5-A-RU portion of the molecule. When the intact, non-fluorescent (or quenched) conjugate is taken up by cells, it traffics to the lysosomes. In cells with high Cathepsin B activity, the Val-Cit linker is cleaved, releasing the fluorescently tagged 5-A-RU, which then accumulates in the cell. The resulting increase in intracellular fluorescence can be quantified on a single-cell basis using flow cytometry. This allows for the assessment of cell types that are most efficient at internalizing and processing the conjugate.

Signaling Pathway and Cleavage Mechanism

The following diagram illustrates the proposed intracellular processing of a fluorescently labeled 5-A-RU-PABC-Val-Cit conjugate.

G Intracellular Cleavage Pathway of 5-A-RU Conjugate extracellular Extracellular Space conjugate Fluorescent-5-A-RU-PABC-Val-Cit cell_membrane Cell Membrane cytoplasm Cytoplasm lysosome Lysosome (Acidic pH) endocytosis Receptor-Mediated Endocytosis conjugate->endocytosis 1. Binding & Internalization endosome Endosome endocytosis->endosome lysosome_fusion Lysosomal Fusion endosome->lysosome_fusion 2. Trafficking cleavage Cathepsin B Cleavage lysosome_fusion->cleavage 3. Enzymatic Cleavage release Self-Immolation of PABC cleavage->release fluorescence Released Fluorescent-5-A-RU (Fluorescence Signal) release->fluorescence 4. Payload Release & Activation detection Flow Cytometry Detection fluorescence->detection 5. Quantification

Caption: Intracellular processing and activation of the 5-A-RU conjugate.

Experimental Protocols

Protocol 1: Cellular Uptake and Cleavage Assay

This protocol details the use of a fluorescently labeled 5-A-RU-PABC-Val-Cit conjugate (e.g., FITC-5-A-RU-PABC-Val-Cit) to assess its uptake and cleavage in target cells.

Materials:

  • Target cells (e.g., a cancer cell line with high Cathepsin B expression and a control cell line with low expression)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FITC-5-A-RU-PABC-Val-Cit conjugate

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture target and control cells to approximately 80% confluency.

    • Harvest the cells. For adherent cells, wash with PBS, and detach using Trypsin-EDTA. For suspension cells, pellet by centrifugation.

    • Wash the cells twice with cold PBS and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.[17]

  • Incubation with Conjugate:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the FITC-5-A-RU-PABC-Val-Cit conjugate to the cell suspensions at various concentrations (e.g., 0, 1, 5, 10 µM).

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing:

    • After incubation, pellet the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.[17]

    • Discard the supernatant and wash the cells twice with 2 mL of cold PBS to remove any unbound conjugate.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of cold PBS.

    • Analyze the samples on a flow cytometer, exciting the cells with a 488 nm laser and detecting the emission in the FITC channel (typically around 530 nm).[18]

    • Collect data for at least 10,000 events per sample.

Experimental Workflow Diagram

G Flow Cytometry Experimental Workflow start Start step1 1. Prepare single-cell suspension (1x10^6 cells/mL) start->step1 step2 2. Add fluorescent 5-A-RU conjugate step1->step2 step3 3. Incubate at 37°C step2->step3 step4 4. Wash cells twice with cold PBS step3->step4 step5 5. Resuspend in PBS step4->step5 analysis 6. Analyze on Flow Cytometer step5->analysis end End analysis->end

Caption: Step-by-step workflow for the cellular uptake assay.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison.

Cell LineConjugate Conc. (µM)Mean Fluorescence Intensity (MFI)% Positive Cells
Target Cells (High Cathepsin B) 0 (Control)500.5%
150035%
5250085%
10600095%
Control Cells (Low Cathepsin B) 0 (Control)450.4%
11505%
540015%
1075025%

Troubleshooting

  • High Background Fluorescence: Ensure thorough washing of cells after incubation with the conjugate. Consider using a quenching agent for extracellular fluorescence if necessary.

  • Low Signal: Increase the incubation time or the concentration of the conjugate. Verify the expression of Cathepsin B in the target cells.

  • Cell Viability Issues: High concentrations of the conjugate or the released payload may be cytotoxic. Perform a viability assay (e.g., with a viability dye) in parallel.

Conclusion

The this compound scaffold, when coupled with a fluorescent reporter, serves as a powerful tool for investigating targeted drug delivery mechanisms using flow cytometry. The protocols and conceptual framework provided here offer a starting point for researchers to design and execute experiments aimed at understanding the cellular uptake and enzymatic processing of such targeted therapeutic agents. These studies are crucial for the preclinical evaluation and optimization of novel drug candidates in the field of immunotherapy and oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-A-RU-PABC-Val-Cit-Fmoc Payload Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the payload release kinetics of 5-A-RU-PABC-Val-Cit-Fmoc.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of payload release for a this compound construct?

A1: The payload release is designed to occur intracellularly, primarily within the lysosome of target cells. The Val-Cit dipeptide linker is specifically engineered to be cleaved by lysosomal proteases, with cathepsin B being a key enzyme in this process.[] Following the enzymatic cleavage of the amide bond between citrulline and the PABC (p-aminobenzyl carbamate) spacer, the PABC undergoes a spontaneous 1,6-elimination (self-immolation) to release the active 5-A-RU payload.[2]

Q2: Why am I observing premature payload release in my in vivo mouse model but not in human plasma?

A2: This is a well-documented phenomenon. Mouse plasma contains a carboxylesterase, Ces1c, which can recognize and cleave the Val-Cit linker, leading to premature payload release before the ADC reaches the target tumor cells.[3][4] This enzyme is not present at the same activity level in human plasma, hence the observed stability.[5] This discrepancy can lead to reduced efficacy and potential off-target toxicity in preclinical rodent models.[4]

Q3: My ADC is showing signs of aggregation. Could the Val-Cit-PABC linker be contributing to this?

A3: Yes, the Val-Cit-PABC linker, particularly when combined with a hydrophobic payload, can increase the overall hydrophobicity of the antibody-drug conjugate (ADC).[6] This increased hydrophobicity can promote aggregation, especially at higher drug-to-antibody ratios (DARs).[7] Aggregation can negatively affect the ADC's solubility, pharmacokinetics, and manufacturing feasibility.

Q4: Are there modifications to the Val-Cit linker that can improve its stability in mouse plasma?

A4: Yes, several strategies have been developed to enhance the stability of the Val-Cit linker in mouse plasma without significantly compromising its susceptibility to cathepsin B cleavage. A common and effective approach is to introduce a hydrophilic amino acid at the P3 position (N-terminal to valine). For example, a glutamic acid residue, creating a Glu-Val-Cit (EVCit) linker, has been shown to significantly decrease susceptibility to Ces1c cleavage.[8][9]

Q5: Besides cathepsin B, are other enzymes capable of cleaving the Val-Cit linker?

A5: While cathepsin B is the primary enzyme targeted for Val-Cit linker cleavage within the lysosome, other lysosomal proteases such as cathepsin L, S, and F can also contribute to its cleavage.[2] However, off-target cleavage by enzymes outside the lysosome, such as human neutrophil elastase, has been reported and can be a source of premature payload release and potential toxicity like neutropenia.[3][10]

Troubleshooting Guides

Issue 1: Low or No Payload Release in In Vitro Cathepsin B Cleavage Assay

Question: I am incubating my this compound ADC with purified cathepsin B, but I am observing minimal to no release of the 5-A-RU payload. What could be the issue?

Answer: Several factors could contribute to low or no payload release in an in vitro cathepsin B cleavage assay. Follow these troubleshooting steps to identify the potential cause:

  • Enzyme Activity:

    • Verification: Confirm the activity of your cathepsin B stock using a known fluorogenic substrate (e.g., Z-Arg-Arg-AMC).

    • Activation: Ensure the enzyme is properly activated. Cathepsin B requires a reducing environment and an acidic pH for optimal activity. Include a reducing agent like Dithiothreitol (DTT) in your assay buffer and maintain a pH between 5.0 and 6.0.

  • Assay Conditions:

    • pH: Verify the pH of your assay buffer. The optimal pH for cathepsin B activity is acidic (typically pH 5.0-6.0).

    • Temperature: Ensure the incubation is performed at 37°C.

    • Incubation Time: The cleavage kinetics may be slow. Extend the incubation time and take multiple time points to monitor the release.

  • ADC Construct Integrity:

    • Conjugation Site: The accessibility of the Val-Cit linker to cathepsin B can be influenced by the conjugation site on the antibody. Steric hindrance from the antibody structure could prevent the enzyme from accessing the cleavage site.

    • Payload Interference: Although the PABC spacer is designed to minimize this, the payload itself could sterically hinder the enzyme's approach to the linker.

  • Reagent Quality:

    • ADC Purity: Ensure your purified ADC is free of contaminants that might inhibit enzyme activity.

    • Buffer Components: Avoid components in your buffer that may interfere with cathepsin B activity.

Issue 2: Inconsistent Payload Release Kinetics Between ADC Batches

Question: I am observing significant variability in the rate of payload release from different batches of my this compound ADC. How can I troubleshoot this?

Answer: Inconsistent payload release kinetics between batches often points to variations in the ADC's physicochemical properties.

  • Drug-to-Antibody Ratio (DAR):

    • Characterization: Accurately determine the average DAR and the distribution of drug-loaded species for each batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. A higher DAR can sometimes lead to aggregation, which may affect linker accessibility.

    • Consistency: Strive for consistent DAR values between batches to ensure reproducible kinetics.

  • Conjugation Site Heterogeneity:

    • Analysis: If using a conjugation method that targets native residues (e.g., lysines or cysteines), the location of the linker-payload can vary. This can lead to a heterogeneous population of ADCs with different cleavage kinetics. Analyze the conjugation sites to ensure consistency.

    • Site-Specific Conjugation: Consider using a site-specific conjugation technology to produce a more homogeneous ADC with predictable payload release kinetics.

  • Aggregation:

    • Quantification: Assess the level of aggregation in each batch using Size Exclusion Chromatography (SEC). Aggregates can have different cleavage profiles compared to monomeric ADC.

    • Formulation: Optimize the formulation buffer (pH, excipients) to minimize aggregation.

  • Oxidation and Degradation:

    • Storage: Ensure proper storage conditions for your ADC batches to prevent degradation of the antibody, linker, or payload.

    • Analytical Characterization: Use appropriate analytical methods to check for signs of oxidation or degradation in each batch.

Data Presentation

Table 1: Comparative Stability of Val-Cit and Modified Dipeptide Linkers in Plasma

Linker TypeModificationStability in Human Plasma (28 days)Stability in Mouse Plasma (14 days)Key AdvantageReference(s)
Val-Cit (VCit)None>95% intact<5% intactWell-established[5][11]
Ser-Val-Cit (SVCit)P3 Serine>95% intact~30% intact-[11]
Glu-Val-Cit (EVCit)P3 Glutamic Acid>95% intact>95% intactResists Ces1c cleavage in mouse plasma[8][9][11]
Glu-Gly-Cit (EGCit)P3 Glu, P2 GlyHighHighResistant to Ces1c and neutrophil elastase[8]

Table 2: In Vitro Cathepsin B-Mediated Cleavage of Different Linker-ADCs

ADC LinkerHalf-life (hours)Relative Cleavage RateReference(s)
Val-Cit ADC4.61.0x[11]
Ser-Val-Cit ADC5.4~0.85x[11]
Glu-Val-Cit ADC2.8~1.64x[11]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of 5-A-RU payload release from the ADC upon incubation with recombinant human cathepsin B.

Materials:

  • This compound ADC

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard (e.g., a stable analogue of the payload)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Enzyme Activation: Pre-incubate the required amount of cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 1-10 µM.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B to the ADC solution. A typical final enzyme concentration is in the nanomolar range (e.g., 20-100 nM).[2]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of cold quenching solution. This will precipitate the protein and stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released 5-A-RU payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.

Protocol 2: Fluorogenic Substrate Cleavage Assay for Cathepsin B Activity

Objective: To confirm the enzymatic activity of cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5

  • DMSO for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Dilute the stock solution to the desired final concentration (e.g., 20-100 µM) in the assay buffer.

  • Enzyme Activation: Pre-incubate the cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Setup: Add 50 µL of the diluted, activated cathepsin B solution to the wells of the 96-well plate. Include a blank control with 50 µL of assay buffer without the enzyme.

  • Initiate Reaction: Add 50 µL of the diluted substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) at regular intervals for a set period.

  • Data Analysis: Subtract the fluorescence of the blank from the enzyme-containing wells. The rate of reaction is determined from the initial linear portion of the fluorescence versus time plot.

Visualizations

Payload_Release_Pathway cluster_cell Target Cell ADC ADC (this compound) Receptor Tumor Antigen Receptor ADC->Receptor Binding CleavedLinker Cleaved Linker + PABC-Payload ADC->CleavedLinker Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->ADC Cleavage of Val-Cit SelfImmolation Self-Immolation (1,6-elimination) CleavedLinker->SelfImmolation Payload Active 5-A-RU Payload SelfImmolation->Payload CellularTarget Cellular Target Payload->CellularTarget Apoptosis Cell Death CellularTarget->Apoptosis

Caption: Intracellular pathway of ADC-mediated payload release.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Activate Cathepsin B (37°C, 15 min) C Initiate Reaction (Add Cathepsin B to ADC) A->C B Prepare ADC Solution in Assay Buffer B->C D Incubate at 37°C C->D E Take Aliquots at Time Points D->E F Quench Reaction (Cold Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H HPLC Analysis G->H I Determine Payload Concentration H->I

Caption: Workflow for in vitro ADC payload release assay.

Troubleshooting_Logic Start Inconsistent Payload Release Kinetics DAR Check Drug-to-Antibody Ratio (DAR) Start->DAR Aggregation Assess Aggregation (SEC) DAR->Aggregation Consistent OptimizeConjugation Optimize Conjugation Chemistry DAR->OptimizeConjugation Inconsistent Conjugation Analyze Conjugation Site Heterogeneity Aggregation->Conjugation Low OptimizeFormulation Optimize Formulation Buffer Aggregation->OptimizeFormulation High SiteSpecific Consider Site-Specific Conjugation Conjugation->SiteSpecific Heterogeneous ConsistentDAR Ensure Consistent DAR Conjugation->ConsistentDAR Homogeneous OptimizeConjugation->ConsistentDAR

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: 5-A-RU-PABC-Val-Cit-Fmoc Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5-A-RU-PABC-Val-Cit-Fmoc and similar antibody-drug conjugates (ADCs). The following sections address common issues related to premature cleavage and instability.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for the Val-Cit linker, and what causes its premature cleavage?

The Valine-Citrulline (Val-Cit) dipeptide linker is specifically designed for selective cleavage within the lysosome of target cancer cells. The intended mechanism relies on the high concentration of the lysosomal protease Cathepsin B, which recognizes and hydrolyzes the peptide bond between Citrulline and the PABC spacer.[1][2][3] This releases the PABC-drug moiety, which then undergoes a rapid, self-immolative decomposition to liberate the active 5-A-RU payload inside the cell.

Premature cleavage, however, occurs when the linker is cleaved in systemic circulation before the ADC reaches the target tumor cell. This leads to off-target toxicity and reduced therapeutic efficacy.[4][5] The primary causes are:

  • Cleavage by Plasma Enzymes: In preclinical mouse models, the Val-Cit linker is highly susceptible to cleavage by carboxylesterase 1C (Ces1C), an enzyme abundant in mouse plasma but not in human plasma.[6][7] This discrepancy is a major challenge when translating efficacy data from mouse models.

  • Cleavage by Neutrophil Elastase: In humans, neutrophil elastase (NE), an enzyme secreted by neutrophils, has been shown to cleave the Val-Cit linker.[8] This can contribute to off-target payload release and is believed to be a cause of hematological toxicities like neutropenia.[8]

Q2: My ADC is showing significant instability in mouse plasma but seems stable in human plasma. How can I address this?

This is a well-documented issue stemming from the susceptibility of the Val-Cit linker to mouse carboxylesterase 1C (Ces1C).[6][7] While this enzyme causes rapid payload release in mice, human plasma lacks a homologous enzyme with the same activity, leading to greater stability.[9]

Troubleshooting and Mitigation Strategies:

  • Linker Modification: The most effective strategy is to modify the peptide linker to reduce its affinity for Ces1C while retaining its sensitivity to Cathepsin B. Adding a charged amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to dramatically increase stability in mouse plasma without compromising the intended intracellular cleavage.[6]

  • Alternative Preclinical Models: If possible, consider using preclinical models that better replicate human plasma conditions, such as Ces1C knockout mice or studies in non-human primates.[9]

Data Presentation: Comparative Stability of Val-Cit vs. Glu-Val-Cit Linkers

The following table summarizes data on the stability of ADCs with a standard Val-Cit linker versus a modified Glu-Val-Cit linker in human and mouse plasma.

Time Point% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
Val-Cit Linker Glu-Val-Cit Linker
Day 0 100%100%
Day 3 ~100%~100%
Day 7 ~98%~100%
Day 14 ~98%~100%

Data adapted from studies on similarly structured ADCs to illustrate the principle.[6][10]

Q3: What is the role of the Fmoc group, and could it be a source of instability?

The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, commonly used during peptide synthesis.[7][11] In the context of this compound, it is likely protecting the N-terminus of the Valine residue.

The Fmoc group is generally stable under acidic and neutral conditions but is readily cleaved by weak bases like piperidine.[7] Its premature cleavage is unlikely to be a cause of instability in physiological conditions (pH ~7.4). However, issues can arise during:

  • Synthesis and Purification: Incomplete removal of the Fmoc group can lead to a heterogeneous final product. Conversely, exposure to basic conditions during purification or formulation (e.g., certain buffer systems) could potentially cause unintended deprotection.

  • Analytical Characterization: The presence of the Fmoc group significantly alters the hydrophobicity of the molecule, which will affect its retention time in Reverse-Phase HPLC (RP-HPLC). Ensure analytical methods are optimized to resolve both the Fmoc-protected and deprotected forms if heterogeneity is suspected.

Q4: I am observing aggregation and/or fragmentation of my ADC during storage. What are the potential causes and solutions?

Aggregation (formation of high molecular weight species) and fragmentation (cleavage of the antibody backbone) are common stability challenges for ADCs.[2][12]

Potential Causes:

  • Hydrophobicity: The conjugation of a hydrophobic payload-linker like 5-A-RU-PABC can increase the overall hydrophobicity of the antibody, promoting self-association and aggregation.[13]

  • Formulation Conditions: Suboptimal buffer conditions, such as pH, ionic strength, and the absence of stabilizers, can lead to protein denaturation and aggregation.

  • Physical Stress: Exposure to physical stresses like freeze-thaw cycles, high temperatures, or mechanical shear during processing can induce aggregation and fragmentation.[1]

  • Chemical Degradation: The antibody itself can undergo degradation through pathways like deamidation or oxidation, which can lead to fragmentation.

Troubleshooting and Mitigation:

  • Formulation Optimization: Screen different buffer systems (e.g., varying pH and excipients). Incorporate stabilizers like polysorbates (e.g., Polysorbate 20) to prevent surface-induced aggregation and cryoprotectants like sucrose (B13894) or trehalose (B1683222) for freeze-thaw stability.[1]

  • Control Storage and Handling: Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and protect it from light. Minimize agitation and avoid repeated freeze-thaw cycles.

  • Analytical Monitoring: Regularly monitor the ADC for aggregates and fragments using Size Exclusion Chromatography (SEC) and CE-SDS, respectively.

Experimental Protocols & Methodologies

Protocol 1: In Vitro ADC Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma from different species.

Materials:

  • ADC stock solution (e.g., 1 mg/mL in PBS)

  • Pooled plasma (e.g., Human, Mouse) stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., Acetonitrile (B52724) with an internal standard for LC-MS analysis of free payload)

  • Immunoaffinity capture beads (e.g., Protein A/G) for DAR analysis

Procedure:

  • Thaw plasma on ice. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove cryoprecipitates.

  • Spike the ADC into the plasma to a final concentration of ~100 µg/mL. Prepare a parallel control sample by spiking the ADC into PBS.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), draw an aliquot of the plasma/ADC mixture.

  • Process the aliquots for two separate analyses:

    • Free Payload Analysis (LC-MS/MS): To quantify the released drug, immediately quench the reaction by adding 3 volumes of cold acetonitrile. Vortex, centrifuge to pellet precipitated proteins, and analyze the supernatant by LC-MS/MS.[5]

    • Drug-to-Antibody Ratio (DAR) Analysis (HPLC-MS): To measure the average DAR over time, capture the ADC from the plasma aliquot using immunoaffinity beads. Wash the beads to remove plasma proteins, elute the ADC, and analyze by Hydrophobic Interaction Chromatography (HIC) or RP-HPLC-MS.[8]

  • Plot the % intact ADC or average DAR as a function of time to determine the stability profile.

Protocol 2: HPLC-MS Method for DAR and Free Payload Analysis

This protocol provides a general framework for analyzing ADC stability. Specific parameters must be optimized for the exact ADC.

A. Average DAR Analysis by RP-HPLC-MS:

  • Sample Preparation: Reduce the eluted ADC from the plasma stability assay with DTT to separate light and heavy chains.

  • LC Column: C4 or C8 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF). Acquire data in positive ion mode over a mass range that encompasses the light and heavy chains with different drug loads (e.g., 20,000 to 80,000 m/z).

  • Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded chain. Calculate the average DAR based on the weighted average of drug distribution.

B. Free Payload Analysis by LC-MS/MS:

  • Sample Preparation: Use the supernatant from the acetonitrile precipitation (Protocol 1, Step 5).

  • LC Column: C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient optimized to elute the small molecule payload.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for the 5-A-RU payload and the internal standard.

  • Data Analysis: Quantify the payload concentration against a standard curve prepared in plasma extract.

Visualizations: Mechanisms and Workflows

Intended_Mechanism cluster_cell Intracellular ADC ADC in Circulation (Stable) Binding Binding & Internalization ADC->Binding Targeting TumorCell Target Tumor Cell (Antigen Positive) Lysosome Lysosome (High Cathepsin B) Binding->Lysosome Endocytosis Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage Release Self-Immolation of PABC Spacer Cleavage->Release Payload Active 5-A-RU Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Intended intracellular activation pathway of a Val-Cit linked ADC.

Premature_Cleavage ADC ADC in Systemic Circulation MousePlasma Mouse Plasma (High Ces1C) ADC->MousePlasma Susceptible in Preclinical Models HumanPlasma Human Plasma (Neutrophil Elastase) ADC->HumanPlasma Potential Pathway in Humans PrematureRelease Premature Payload Release (Free 5-A-RU) MousePlasma->PrematureRelease Cleavage HumanPlasma->PrematureRelease Cleavage OffTarget Off-Target Toxicity PrematureRelease->OffTarget ReducedEfficacy Reduced Efficacy PrematureRelease->ReducedEfficacy

Caption: Pathways leading to premature payload release in circulation.

Troubleshooting_Workflow Start Instability Observed (e.g., Low Efficacy, High Toxicity) Char Characterize Instability: - Plasma Stability Assay - SEC (Aggregates) - RP-HPLC (Fragments/DAR) Start->Char Decision Primary Issue? Char->Decision Cleavage Premature Cleavage Decision->Cleavage Payload Release AggFrag Aggregation/ Fragmentation Decision->AggFrag Physical Instability SolveCleavage Solution: - Modify Linker (e.g., Glu-Val-Cit) - Re-evaluate Preclinical Model Cleavage->SolveCleavage SolveAggFrag Solution: - Optimize Formulation (pH, Excipients) - Control Storage/Handling Conditions AggFrag->SolveAggFrag Verify Verify Stability of New Construct/Formulation SolveCleavage->Verify SolveAggFrag->Verify

Caption: A logical workflow for troubleshooting ADC instability issues.

References

Technical Support Center: 5-A-RU-PABC-Val-Cit-Fmoc Linker-Payload

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the 5-A-RU-PABC-Val-Cit-Fmoc linker-payload, designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals mitigate off-target effects and optimize ADC performance.

The 5-A-RU payload is a derivative of 5-azido-2'-deoxyuridine, a DNA-damaging agent. It is connected via a PABC self-immolative spacer to a cathepsin B-cleavable Val-Cit dipeptide linker. The Fmoc protecting group is present for synthesis and must be removed prior to conjugation with a monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an ADC constructed with this linker-payload?

A1: The ADC binds to a specific antigen on a cancer cell's surface, triggering internalization.[1][2] The ADC-antigen complex is trafficked to the lysosome, where acidic conditions and enzymes like cathepsin B cleave the Val-Cit linker.[2][3][] This cleavage initiates a self-immolation cascade of the PABC spacer, releasing the unmodified 5-A-RU payload into the cytoplasm.[5] The payload then enters the nucleus, incorporates into DNA, and induces cell death.

Q2: What are the primary causes of off-target toxicity with Val-Cit based ADCs?

A2: Off-target toxicity can arise from several factors:

  • Premature Payload Release: The Val-Cit linker can be cleaved by enzymes in the plasma, such as neutrophil elastase, before the ADC reaches the tumor, leading to systemic toxicity.[2][6]

  • Antigen-Independent Uptake: The ADC can be taken up by normal cells, particularly macrophages and other cells of the reticuloendothelial system, through mechanisms like Fc receptor-mediated endocytosis.[7][8][9]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, causing unintended cell killing.[]

  • Excessive Bystander Effect: The released 5-A-RU payload, if highly membrane-permeable, can diffuse out of target cells and kill adjacent healthy cells.[8][11]

Q3: How does the drug-to-antibody ratio (DAR) influence off-target effects?

A3: A higher DAR increases the hydrophobicity of the ADC, which can lead to faster systemic clearance and increased non-specific uptake by organs like the liver.[8][9][12] This can narrow the therapeutic window. While a higher DAR delivers more payload per antibody, it can also exacerbate off-target toxicity if the ADC is not highly specific.[9]

Q4: Is the Val-Cit linker stable in circulation?

A4: The Val-Cit linker is designed to be preferentially cleaved by lysosomal proteases like cathepsin B.[3][] While it demonstrates reasonable stability in human plasma, some studies have shown it can be susceptible to cleavage by other proteases, which can lead to premature payload release.[2][6] Stability should be empirically determined for your specific ADC construct.

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical evaluation of ADCs developed with the this compound linker-payload.

Problem 1: High toxicity observed in antigen-negative cell lines in vitro.
Potential Cause Troubleshooting Action Rationale
Linker Instability in Media Perform a stability assay by incubating the ADC in culture media for the duration of the experiment (e.g., 72-96 hours). Measure the amount of free payload released over time using LC-MS.The Val-Cit linker may be cleaved by proteases secreted by cells or present in serum, releasing the payload into the media, which then nonspecifically enters cells.[2][6]
Non-Specific ADC Uptake Use a non-targeting isotype control ADC in your cytotoxicity assay. If the isotype control shows similar toxicity, it points to antigen-independent uptake.This helps differentiate between target-mediated killing and non-specific internalization mechanisms.[1]
High Payload Permeability Assess the membrane permeability of the free 5-A-RU payload using a Parallel Artificial Membrane Permeability Assay (PAMPA).A highly permeable payload can diffuse into cells without requiring ADC-mediated delivery, leading to antigen-independent toxicity.[13]
Problem 2: ADC shows poor efficacy or high toxicity in vivo despite good in vitro results.
Potential Cause Troubleshooting Action Rationale
Poor Plasma Stability Conduct an in vivo stability study. Administer the ADC to an animal model (e.g., mouse) and collect plasma at various time points. Quantify both intact ADC and free payload concentration.Premature cleavage of the linker in circulation reduces the amount of payload delivered to the tumor and increases systemic exposure to the toxic drug.[14][15] Note that Val-Cit linkers can be particularly unstable in rodent plasma due to carboxylesterases.[16]
Rapid ADC Clearance Perform a pharmacokinetic (PK) study to determine the half-life of the ADC. Compare ADCs with different DARs.High DAR can increase hydrophobicity, leading to rapid clearance by the liver and reducing tumor accumulation.[8][9]
"On-Target, Off-Tumor" Toxicity Evaluate the expression profile of the target antigen in healthy tissues of the animal model using immunohistochemistry (IHC) or transcriptomics.If the target antigen is present on vital organs, the ADC can cause toxicity that was not predicted by in vitro models, limiting the tolerable dose.[]
Problem 3: Inconsistent results between experimental batches.
Potential Cause Troubleshooting Action Rationale
Variable DAR Characterize each batch of ADC to determine the average DAR and distribution of drug species using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.Inconsistent conjugation can lead to batches with different properties, affecting stability, efficacy, and toxicity.[17]
ADC Aggregation Analyze each batch for the presence of aggregates using Size Exclusion Chromatography (SEC).Aggregated ADCs can have altered PK profiles and are often rapidly cleared by the reticuloendothelial system, leading to increased liver uptake and toxicity.[12]
Free Drug Contamination Quantify the amount of unconjugated payload in the final ADC preparation using Reverse-Phase HPLC (RP-HPLC).Residual free payload from the manufacturing process can cause immediate, non-targeted toxicity.

Quantitative Data Summary

Effective ADC development requires rigorous quantitative analysis. The following tables provide examples of how to structure data for key characterization assays.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell Line Antigen Expression ADC IC50 (nM) Isotype Control ADC IC50 (nM) Free 5-A-RU Payload IC50 (nM)
Cell Line A High (+) 1.5 > 1000 0.5
Cell Line B Low (+) 25.0 > 1000 0.6

| Cell Line C | Negative (-) | > 1000 | > 1000 | 0.8 |

Table 2: Plasma Stability Assay

Species Time Point (hours) Intact ADC (%) Released Payload (ng/mL)
Mouse 0 100 < 1
24 65 150
72 30 280
Human 0 100 < 1
24 92 25

| | 72 | 78 | 60 |

Experimental Protocols & Visualizations

ADC Internalization and Payload Release Pathway

The following diagram illustrates the intended mechanism of action for an ADC constructed with the 5-A-RU-PABC-Val-Cit linker-payload, highlighting potential points of off-target effects.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_target_cell Antigen-Positive Tumor Cell cluster_nontarget_cell Antigen-Negative Healthy Cell ADC Intact ADC Free_Payload Free 5-A-RU Payload ADC->Free_Payload Premature Cleavage (Off-Target Effect 1) Receptor Target Antigen ADC->Receptor 1. Binding NT_Uptake Non-Specific Uptake (Off-Target Effect 2) ADC->NT_Uptake NT_Damage Cell Damage Free_Payload->NT_Damage Systemic Toxicity Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Payload Released 5-A-RU Lysosome->Released_Payload Cathepsin B Cleavage Nucleus Nucleus -> DNA Damage Released_Payload->Nucleus Bystander_Damage Bystander Killing (Off-Target Effect 3) Released_Payload->Bystander_Damage Diffusion NT_Uptake->NT_Damage

Caption: ADC mechanism of action and pathways leading to off-target effects.

Troubleshooting Workflow for High In Vivo Toxicity

This workflow provides a logical sequence for investigating unexpected toxicity observed during in vivo studies.

Troubleshooting_Workflow Start High In Vivo Toxicity Observed Check_Stability Assess Plasma Stability (LC-MS / ELISA) Start->Check_Stability Is_Stable Is Linker Stable in Plasma? Check_Stability->Is_Stable Check_PK Perform Pharmacokinetic (PK) Study Is_Stable->Check_PK Yes Redesign_Linker Outcome: Premature Payload Release Action: Redesign Linker (e.g., add PEG, change peptide) Is_Stable->Redesign_Linker No Is_Cleared Is ADC Cleared Too Rapidly? Check_PK->Is_Cleared Check_Antigen Profile Antigen Expression in Healthy Tissues (IHC) Is_Cleared->Check_Antigen No Optimize_DAR Outcome: Rapid Clearance Action: Optimize DAR / Conjugation Site Is_Cleared->Optimize_DAR Yes Is_OnTarget Is Toxicity 'On-Target, Off-Tumor'? Check_Antigen->Is_OnTarget Revisit_Target Outcome: On-Target Toxicity Action: Re-evaluate Target Antigen Is_OnTarget->Revisit_Target Yes Investigate_Uptake Outcome: Non-Specific Uptake Action: Assess Fc-receptor binding, modify antibody Fc region Is_OnTarget->Investigate_Uptake No

Caption: A logical workflow for diagnosing the root cause of in vivo toxicity.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the potency (IC50) of the ADC against antigen-positive and antigen-negative cell lines.[18][19][20]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • ADC, isotype control ADC, and free 5-A-RU payload

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, isotype control, and free payload. A typical concentration range would be 0.01 pM to 1 µM.

  • Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a 100% viability control.

  • Incubation: Incubate the plates for 72-96 hours. The duration should be sufficient for the payload's mechanism of action (typically 3-5 cell cycles).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. For MTT, this involves a 2-4 hour incubation followed by the addition of a solubilizing agent.[1]

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control wells and plot cell viability (%) versus the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) model to determine the IC50 value.

Protocol 2: In Vitro Bystander Effect Co-Culture Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.[21][22][23]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADC and isotype control ADC

  • 96-well black, clear-bottom cell culture plates

  • High-content imaging system or flow cytometer

Methodology:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells (e.g., 1:1, 1:5, 1:10) should be optimized to assess the bystander effect under different conditions. Total cell density should be similar to the cytotoxicity assay. Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC and isotype control. The concentration range should be centered around the IC90 value determined for the Ag+ monoculture.

  • Incubation: Incubate the plate for 96-120 hours.

  • Imaging and Analysis:

    • Imaging: At the end of the incubation, stain the nuclei of all cells with a fluorescent dye (e.g., Hoechst 33342). Acquire images using a high-content imager, capturing both the GFP channel (Ag- cells) and the nuclear stain channel (total cells).

    • Quantification: Use image analysis software to count the number of GFP-positive cells (viable Ag- cells) in each well.

  • Data Analysis: Normalize the number of viable Ag- cells in treated wells to the number in untreated wells. A significant decrease in the viability of Ag- cells in the presence of the ADC (but not the isotype control) indicates a bystander effect.[22]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio for 5-A-RU-PABC-Val-Cit-Fmoc Immune-Stimulating Antibody Conjugates (iADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the drug-to-antibody ratio (DAR) and overall quality of your immune-stimulating antibody-drug conjugates (iADCs) utilizing the 5-A-RU-PABC-Val-Cit-Fmoc linker-payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its role in an iADC?

A1: this compound is a sophisticated linker-payload combination designed for the development of immune-stimulating antibody-drug conjugates (iADCs). Let's break down its components:

  • 5-A-RU (5-amino-6-D-ribitylaminouracil): This is the active payload, a precursor of bacterial Riboflavin that acts as a potent activator of Mucosal-Associated Invariant T (MAIT) cells.[1][2][3][4][5] Unlike traditional cytotoxic payloads in ADCs, 5-A-RU is an immune agonist intended to stimulate an anti-tumor immune response.

  • PABC (p-aminobenzyl carbamate): This is a self-immolative spacer that connects the Val-Cit linker to the 5-A-RU payload. Following enzymatic cleavage of the Val-Cit peptide, the PABC moiety spontaneously decomposes to release the active 5-A-RU.

  • Val-Cit (Valine-Citrulline): This dipeptide is a cleavable linker specifically recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][6] This ensures the targeted release of the 5-A-RU payload within the tumor.

  • Fmoc (Fluorenylmethyloxycarbonyl): This is a protecting group on the valine residue that is typically removed before conjugation to the antibody.

The overarching goal of an iADC with this payload is to deliver the MAIT cell activator specifically to the tumor site, thereby converting an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated destruction.[7]

Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for this iADC?

A2: The Drug-to-Antibody Ratio (DAR), or the average number of 5-A-RU molecules conjugated to a single antibody, is a critical quality attribute that significantly influences the iADC's efficacy and safety profile.[8]

  • Efficacy: A higher DAR generally leads to a more potent immune-stimulatory effect at the target site. However, an excessively high DAR does not always translate to better efficacy and can be limited by the number of available target antigens on cancer cells.[9]

  • Safety and Tolerability: A high DAR can increase the risk of systemic immune activation and off-target toxicities, such as cytokine release syndrome.[10]

  • Pharmacokinetics: iADCs with a high DAR tend to be more hydrophobic, which can lead to faster clearance from circulation and increased aggregation, potentially reducing the therapeutic window.[9][11]

For most iADCs, an optimal DAR is typically in the range of 2 to 4 to strike a balance between potent immune activation at the tumor site and minimizing systemic side effects.[12]

Q3: What are the primary analytical methods for determining the DAR of my 5-A-RU iADC?

A3: The most common and reliable methods for determining the DAR of iADCs are:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard for DAR analysis of cysteine-linked ADCs.[1][13][14][15] It separates the iADC species based on the number of conjugated 5-A-RU molecules, allowing for the determination of the distribution of different DAR species and the calculation of the average DAR.[14]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used as an orthogonal technique to HIC-HPLC. It typically involves the reduction of the iADC to separate the light and heavy chains, and the DAR is calculated based on the analysis of the conjugated chains.[1][15]

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact iADC and its subunits, providing information on the DAR distribution.[16]

Troubleshooting Guides

This section addresses specific issues you may encounter during your iADC conjugation experiments and provides actionable solutions.

Issue 1: Low Average Drug-to-Antibody Ratio (DAR)

A low DAR can significantly reduce the potency of your iADC. Below are potential causes and troubleshooting steps.

Possible Cause Troubleshooting Steps
Incomplete Antibody Reduction - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP or DTT). A typical starting point is a 10-100 fold molar excess of TCEP.[17] - Optimize Reduction Time and Temperature: Increase the incubation time (e.g., from 30 minutes to 1-2 hours) or temperature (e.g., from room temperature to 37°C) during the reduction step.[9] - Ensure Proper Buffer Conditions: The reduction should be performed in a degassed buffer at a pH of 7.0-7.5.[17]
Suboptimal Molar Ratio of Linker-Payload to Antibody - Increase Molar Excess: Incrementally increase the molar ratio of the this compound linker-payload to the antibody. A starting point of 10-20 fold molar excess is recommended. It is crucial to perform a titration to find the optimal ratio for your specific antibody and desired DAR.
Inefficient Conjugation Reaction - Optimize pH: The thiol-maleimide conjugation reaction is most efficient at a pH of 7.0-7.5.[17] - Optimize Reaction Time and Temperature: Extend the conjugation reaction time (e.g., from 2 hours to overnight at 4°C or for a few hours at room temperature).[18] - Ensure Proper Mixing: Gently mix the reaction to ensure homogeneity.
Degraded or Inactive Linker-Payload - Use Freshly Prepared Solutions: Prepare the this compound solution in a suitable anhydrous solvent like DMSO or DMF immediately before use.[17] - Proper Storage: Store the linker-payload under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[2]
Interfering Buffer Components - Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5) that is free of thiols or other interfering substances.[17]
Issue 2: High Levels of Aggregation in the Final iADC Product

Aggregation can lead to immunogenicity, reduced efficacy, and poor pharmacokinetics.[19]

Possible Cause Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) - Optimize Molar Ratio: A high DAR increases the hydrophobicity of the iADC, which is a primary driver of aggregation. Reduce the molar excess of the linker-payload during conjugation to achieve a lower DAR.[19]
Unfavorable Buffer Conditions - Optimize Formulation Buffer: Screen different buffer systems (e.g., histidine, citrate) and pH levels to find conditions that minimize aggregation. The optimal pH is often at least one unit away from the antibody's isoelectric point.[6][7] - Adjust Ionic Strength: Modifying the salt concentration in the formulation buffer can sometimes reduce aggregation.[20]
Use of Organic Co-solvents - Minimize Co-solvent Concentration: If using an organic co-solvent like DMSO to dissolve the linker-payload, ensure the final concentration in the reaction mixture is as low as possible (ideally <5% v/v).[19]
Suboptimal Storage Conditions - Optimize Storage Temperature: Determine the optimal storage temperature for your iADC. Typically, storage at 2-8°C is preferred over freezing to avoid freeze-thaw stress.[19] - Use Stabilizing Excipients: Include excipients such as sugars (e.g., sucrose), polyols, and surfactants (e.g., polysorbates) in the formulation to prevent aggregation.[21]
Solid-Phase Conjugation - Consider Immobilization: To prevent aggregation during the conjugation process, consider immobilizing the antibody on a solid support (e.g., an affinity resin). This physically separates the antibody molecules, preventing them from aggregating as they become more hydrophobic.[6][22]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation of this compound to an Antibody

This protocol outlines a general procedure for conjugating a maleimide-activated linker-payload to a reduced antibody.

1. Antibody Preparation and Reduction:

  • Buffer Exchange: Exchange the antibody into a degassed conjugation buffer (e.g., PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5).[17] The antibody concentration should be between 1-10 mg/mL.[17]

  • Reduction: Add a 10-100 fold molar excess of TCEP to the antibody solution.[17] Flush the vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and incubate for 30 minutes to 2 hours at room temperature or 37°C.[9]

  • Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange via ultrafiltration, equilibrating with the degassed conjugation buffer.[16]

2. Linker-Payload Preparation:

  • Immediately before use, dissolve the this compound (assuming it has a maleimide (B117702) group for conjugation after Fmoc deprotection) in anhydrous DMSO or DMF to a stock concentration of 10 mM.

3. Conjugation Reaction:

  • Add the desired molar excess (e.g., 10-20 fold) of the linker-payload solution to the reduced antibody solution while gently stirring or vortexing.

  • Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.

4. Purification of the iADC:

  • Purify the iADC conjugate to remove unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[16][]

5. Characterization:

  • Determine the average DAR and DAR distribution using HIC-HPLC (see Protocol 2).

  • Assess the level of aggregation using SEC.

  • Confirm the identity and integrity of the conjugate using mass spectrometry.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

This protocol provides a general method for analyzing the DAR of your iADC.

  • Column: A suitable HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR, or similar).[14]

  • Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.[19]

  • Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.[19]

  • Sample Preparation: Dilute the purified iADC sample to approximately 1 mg/mL in Mobile Phase A.[19]

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30-50 minutes) at a flow rate of 0.5-1.0 mL/min.[14][19]

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n) / Total Peak Area] where 'n' is the number of conjugated drugs for that species.

Quantitative Data Summary

The following table summarizes typical reaction parameters and their impact on the final DAR. These are starting points, and optimization is crucial for each specific antibody and linker-payload combination.

Parameter Range Effect on DAR Reference
Molar Ratio (Linker-Payload:Antibody) 3:1 to 20:1Increasing the molar ratio generally increases the average DAR.
Antibody Concentration 1 - 10 mg/mLHigher antibody concentrations can sometimes improve conjugation efficiency.[17]
pH (Conjugation) 6.5 - 8.0Optimal pH for thiol-maleimide conjugation is typically 7.0-7.5. Lower pH slows the reaction, while higher pH can lead to side reactions.[17]
Temperature (Conjugation) 4°C - 25°CHigher temperatures can increase the reaction rate but may also promote aggregation or degradation.[18]
Reaction Time (Conjugation) 1 - 16 hoursLonger reaction times can lead to higher DAR, but may also increase the risk of aggregation or linker instability.[18]

Visualizations

Experimental Workflow for iADC Synthesis and Characterization

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization mAb Antibody Reduction Antibody Reduction (TCEP) mAb->Reduction LinkerPayload This compound Conjugation Thiol-Maleimide Conjugation LinkerPayload->Conjugation Reduction->Conjugation Purification Purification (SEC or TFF) Conjugation->Purification HIC DAR Analysis (HIC-HPLC) Purification->HIC SEC Aggregate Analysis (SEC-HPLC) Purification->SEC MS Mass Analysis (Mass Spectrometry) Purification->MS

Workflow for iADC synthesis and characterization.
Troubleshooting Logic for Low DAR

Low_DAR_Troubleshooting cluster_reduction Antibody Reduction Issues cluster_conjugation Conjugation Reaction Issues cluster_reagents Reagent Issues Start Low Average DAR Observed CheckReduction Incomplete Reduction? Start->CheckReduction CheckMolarRatio Suboptimal Molar Ratio? Start->CheckMolarRatio CheckPayload Degraded Linker-Payload? Start->CheckPayload OptimizeTCEP Increase TCEP Molar Ratio CheckReduction->OptimizeTCEP Yes OptimizeRedTime Increase Reduction Time/Temp CheckReduction->OptimizeRedTime Yes IncreaseMolarRatio Increase Linker-Payload Molar Ratio CheckMolarRatio->IncreaseMolarRatio Yes CheckReactionCond Suboptimal Reaction Conditions? IncreaseMolarRatio->CheckReactionCond OptimizepH Adjust pH to 7.0-7.5 CheckReactionCond->OptimizepH Yes OptimizeConjTime Increase Conjugation Time/Temp CheckReactionCond->OptimizeConjTime Yes UseFreshPayload Use Freshly Prepared Linker-Payload Solution CheckPayload->UseFreshPayload Yes

Troubleshooting logic for low DAR in iADC conjugation.

References

troubleshooting inconsistent results with 5-A-RU-PABC-Val-Cit-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-A-RU-PABC-Val-Cit-Fmoc. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a prodrug of 5-amino-6-D-ribitylaminouracil (5-A-RU), a potent activator of Mucosal-Associated Invariant T (MAIT) cells.[1][2][3][4] The core issue with 5-A-RU is its instability, as it is prone to autoxidation, which leads to a loss of biological activity.[5][6] To overcome this, 5-A-RU is conjugated to a cleavable linker system consisting of valine-citrulline (Val-Cit) and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This prodrug form is stable, releasing the active 5-A-RU only after enzymatic cleavage.[5]

Q2: What is the intended cleavage mechanism for the Val-Cit-PABC linker?

The Val-Cit dipeptide is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in specific cellular environments (e.g., within target cells after endocytosis in antibody-drug conjugate applications).[][8][9] Following this enzymatic cleavage, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction, releasing the active 5-A-RU payload in an unmodified form.[8][10][11]

Q3: Why am I observing premature cleavage of the linker and release of 5-A-RU in my in vivo mouse model?

A common cause for premature payload release from Val-Cit linkers in rodent models is the presence of the carboxylesterase 1c (Ces1c) enzyme in mouse plasma, which can hydrolyze the Val-Cit dipeptide.[12][13] This can lead to off-target activation and potentially reduced efficacy. This instability is often observed in mouse plasma but not in human or primate plasma.[13]

Q4: Can the hydrophobicity of the linker system cause issues?

Yes, the Val-Cit-PABC linker system, especially when conjugated to other molecules, can be hydrophobic. This hydrophobicity can lead to aggregation, particularly at higher concentrations or higher drug-to-antibody ratios (DARs) in the context of antibody-drug conjugates.[12][13] Aggregation can negatively impact the solubility, pharmacokinetics, and manufacturability of the final conjugate.[]

Q5: What are the recommended storage and handling conditions for this compound?

For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] The compound is typically supplied as a solid. For creating stock solutions, DMSO is a common solvent.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent MAIT Cell Activation

Possible Causes:

  • Degradation of released 5-A-RU: The active payload, 5-A-RU, is inherently unstable and can degrade after its release from the linker.[5][6]

  • Incomplete cleavage of the linker: Steric hindrance or suboptimal enzymatic conditions can lead to incomplete release of 5-A-RU.[8][11]

  • Aggregation of the conjugate: If conjugated to a larger molecule, aggregation can mask the cleavage site and hinder enzymatic access.

Troubleshooting Steps:

  • Verify Linker Cleavage:

    • Experiment: Perform an in vitro cleavage assay using the relevant protease (e.g., Cathepsin B).

    • Methodology: Incubate your this compound conjugate with the purified enzyme in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT for Cathepsin B) at 37°C.[12]

    • Analysis: Monitor the release of free 5-A-RU over time using LC-MS.

  • Assess Stability of Released 5-A-RU:

    • Experiment: Once cleavage is confirmed, assess the stability of the released 5-A-RU under your experimental conditions.

    • Methodology: After enzymatic cleavage, incubate the reaction mixture for varying time points under your cell culture conditions and quantify the amount of intact 5-A-RU using LC-MS.

  • Optimize Experimental Conditions:

    • Minimize the time between the release of 5-A-RU and its interaction with MAIT cells.

    • Ensure that the pH and reducing environment of your assay are optimal for both enzyme activity and 5-A-RU stability.

Issue 2: Off-Target Toxicity or Premature Payload Release in Preclinical Models

Possible Causes:

  • Cleavage by plasma enzymes: As mentioned in the FAQs, mouse carboxylesterase Ces1c can cleave the Val-Cit linker.[12][13]

  • Cleavage by other proteases: Human neutrophil elastase, secreted by neutrophils, has also been shown to cleave the Val-Cit linker, which can lead to off-target toxicity like neutropenia.[8][12][13]

Troubleshooting Steps:

  • In Vitro Plasma Stability Assay:

    • Experiment: Evaluate the stability of your conjugate in plasma from different species.

    • Methodology: Incubate the this compound conjugate in mouse, rat, and human plasma at 37°C. Collect samples at various time points and analyze for the release of 5-A-RU by LC-MS.

  • Enzyme-Specific Cleavage Assays:

    • Experiment: Test for sensitivity to neutrophil elastase.

    • Methodology: Incubate your conjugate with purified human neutrophil elastase and monitor for payload release.[12]

  • Consider Linker Modification (for advanced users):

    • If Ces1c sensitivity is confirmed, consider modifying the linker. For example, introducing a hydrophilic group like glutamic acid to create a Glu-Val-Cit linker has been shown to reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[12]

Data Summary Tables

Table 1: Storage Conditions

ConditionDurationNotes
-80°C6 monthsSealed, away from moisture.[1]
-20°C1 monthSealed, away from moisture.[1]

Table 2: Solubility

SolventConcentration
DMSO≥ 3.75 mg/mL[1]
DMSO120 mg/mL[2]

Table 3: Common Causes of Inconsistent Results and Suggested Solutions

IssuePotential CauseSuggested Experimental VerificationMitigation Strategy
Low MAIT Cell Activation Incomplete linker cleavageIn vitro enzymatic cleavage assay with Cathepsin B.Optimize enzyme concentration and incubation time.
Degradation of released 5-A-RUPost-cleavage stability assay of 5-A-RU under experimental conditions.Minimize time between cleavage and cell exposure.
Premature Payload Release (in vivo) Cleavage by mouse plasma Ces1cIn vitro plasma stability assay (mouse vs. human).Use Ces1c knockout mice or consider alternative animal models.[12]
Off-Target Toxicity Cleavage by neutrophil elastaseIn vitro cleavage assay with purified neutrophil elastase.Modify the linker to be resistant to elastase cleavage.[12]
Poor Solubility/Aggregation Hydrophobicity of the linker-payloadDynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).Modify formulation buffer; consider introducing hydrophilic linkers.

Experimental Protocols & Visualizations

Protocol: In Vitro Enzymatic Cleavage Assay

Objective: To confirm the enzymatic release of 5-A-RU from the this compound conjugate.

Materials:

  • This compound conjugate

  • Purified Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, pH 5.0

  • Reducing Agent: 10 mM DTT

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Prepare a stock solution of the this compound conjugate in DMSO.

  • Prepare the reaction mixture by diluting the conjugate to a final concentration of ~10 µM in the assay buffer containing 10 mM DTT.

  • Initiate the reaction by adding Cathepsin B to the reaction mixture.

  • For a negative control, prepare a reaction mixture without the enzyme.

  • Incubate all samples at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8 hours), quench the reaction by adding a suitable quenching agent (e.g., ice-cold acetonitrile).

  • Analyze the samples by LC-MS to quantify the amount of released 5-A-RU and remaining intact conjugate.

Diagrams

G cluster_legend Legend cluster_pathway Cleavage and Release Pathway A Molecule/Complex B Process C Enzyme Prodrug This compound (Stable Prodrug) Cleavage Enzymatic Cleavage Prodrug->Cleavage Intermediate Unstable PABC Intermediate Cleavage->Intermediate CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation Self-Immolation (1,6-elimination) Intermediate->SelfImmolation Payload Active 5-A-RU SelfImmolation->Payload Byproduct Linker Byproduct SelfImmolation->Byproduct

Caption: Cleavage and self-immolation pathway of this compound.

G cluster_workflow Experimental Workflow: Cleavage Assay prep 1. Prepare Reagents (Conjugate, Buffer, Enzyme) mix 2. Create Reaction Mixture (Conjugate in Buffer + DTT) prep->mix initiate 3. Initiate Reaction (Add Cathepsin B) mix->initiate incubate 4. Incubate at 37°C initiate->incubate quench 5. Quench Reaction (at time points) incubate->quench analyze 6. Analyze by LC-MS quench->analyze

Caption: Workflow for an in vitro enzymatic cleavage assay.

G cluster_troubleshooting Troubleshooting Logic Start Inconsistent Experimental Results CheckCleavage Is linker cleavage efficient? Start->CheckCleavage CheckStability Is released 5-A-RU stable? CheckCleavage->CheckStability Yes OptimizeEnzyme Optimize enzyme conditions CheckCleavage->OptimizeEnzyme No CheckPlasma Is there premature release in plasma? CheckStability->CheckPlasma Yes ModifyProtocol Modify protocol to minimize time post-cleavage CheckStability->ModifyProtocol No ChangeModel Consider alternative in vivo model CheckPlasma->ChangeModel Yes RootCause1 Root Cause: Incomplete Cleavage OptimizeEnzyme->RootCause1 RootCause2 Root Cause: Payload Instability ModifyProtocol->RootCause2 RootCause3 Root Cause: Plasma Instability ChangeModel->RootCause3

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Enzymatic Cleavage Assays for 5-A-RU-PABC-Val-Cit-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic cleavage assay of 5-A-RU-PABC-Val-Cit-Fmoc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic cleavage of this compound?

The enzymatic cleavage of this substrate relies on the highly specific recognition and cleavage of the valine-citrulline (Val-Cit) dipeptide linker by the lysosomal protease, Cathepsin B.[1][] Cathepsin B is often overexpressed in tumor cells and is highly active in the acidic environment of the lysosome.[1][3] Once the Val-Cit bond is cleaved, the p-aminobenzyloxycarbonyl (PABC) spacer undergoes a rapid, self-immolative 1,6-elimination to release the active 5-A-RU compound.[4][5][6][7][8] This process is designed to ensure that the active compound is released specifically within target cells.

Q2: Which enzyme should be used for the in vitro cleavage assay?

Recombinant human Cathepsin B is the most appropriate enzyme for this assay, as the Val-Cit linker is specifically designed for cleavage by this protease.[1][] While other lysosomal proteases like Cathepsin L, S, and F can also contribute to cleavage, Cathepsin B is considered the primary enzyme.[1][9]

Q3: Does the Fmoc (Fluorenylmethyloxycarbonyl) group need to be removed prior to the assay?

Yes, the Fmoc protecting group on the citrulline residue should be removed prior to the enzymatic cleavage assay. The bulky Fmoc group can cause steric hindrance, preventing the enzyme's active site from accessing the Val-Cit cleavage site.[5] Standard deprotection methods using a mild base, such as piperidine (B6355638) in DMF, are typically employed for Fmoc removal.[][11]

Q4: What are the optimal buffer conditions for a Cathepsin B cleavage assay?

Cathepsin B activity is highly dependent on pH and the presence of a reducing agent. For most substrates, the optimal pH is in the acidic range (pH 4.5-6.2).[3] The assay buffer should also contain a reducing agent, such as Dithiothreitol (DTT), to maintain the active site cysteine in a reduced, active state.[3][12]

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic cleavage assay of this compound.

Issue Potential Causes Troubleshooting Steps
No or Low Cleavage Activity 1. Inactive Enzyme: Improper storage or handling of Cathepsin B.[3] 2. Suboptimal Buffer Conditions: Incorrect pH or absence of a reducing agent.[3] 3. Fmoc Group Still Present: Incomplete deprotection of the substrate. 4. Substrate Degradation: Improper storage of the this compound.1. Verify Enzyme Activity: Use a positive control substrate (e.g., Z-RR-AMC) to confirm Cathepsin B activity.[3] Ensure the enzyme was activated according to the supplier's protocol, typically involving incubation in an acidic buffer with DTT.[3] 2. Optimize Buffer: Prepare fresh assay buffer with a pH between 5.0 and 6.0 and include 1-5 mM DTT.[3][12][13] 3. Confirm Fmoc Removal: Use an analytical method like HPLC or mass spectrometry to confirm complete deprotection. 4. Check Substrate Integrity: Verify the purity and concentration of your substrate.
High Background Signal (Fluorogenic Assays) 1. Substrate Instability: The substrate is spontaneously degrading in the assay buffer.[14] 2. Contaminated Reagents: Buffer or other reagents are contaminated with a fluorescent substance.[14] 3. Autofluorescence: Intrinsic fluorescence of assay components.1. Test Substrate Stability: Incubate the substrate in the assay buffer without the enzyme and monitor fluorescence. If it increases, the substrate is unstable under the current conditions.[14] 2. Use High-Purity Reagents: Ensure all reagents are of high quality and free from fluorescent contaminants.[14] 3. Measure Component Autofluorescence: Measure the fluorescence of each individual component to identify the source.[14]
Inconsistent or Non-Reproducible Results 1. Substrate Precipitation: The substrate has low solubility in the aqueous assay buffer.[14] 2. Inaccurate Pipetting: Inconsistent volumes of enzyme or substrate. 3. Temperature Fluctuations: Inconsistent incubation temperatures.1. Improve Solubility: Dissolve the substrate in a small amount of an organic solvent like DMSO before diluting it into the assay buffer. Ensure the final DMSO concentration does not inhibit the enzyme (typically <1%).[14] Gentle sonication can also aid dissolution.[14] 2. Use Calibrated Pipettes: Ensure all pipetting is accurate and consistent. 3. Maintain Constant Temperature: Use a temperature-controlled incubator or plate reader.
Unexpected Cleavage in Control Samples 1. Contaminating Proteases: Presence of other proteases in the sample or reagents. 2. Non-Enzymatic Hydrolysis: The linker may be unstable under the assay conditions.1. Use Protease Inhibitors: If working with complex biological samples, add a cocktail of protease inhibitors, excluding cysteine protease inhibitors. 2. Run a No-Enzyme Control: Always include a control with substrate and buffer but no enzyme to assess non-enzymatic degradation.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound
  • Dissolve the Fmoc-protected substrate in a solution of 20% piperidine in dimethylformamide (DMF).

  • Incubate at room temperature for 30 minutes.

  • Remove the solvent under vacuum.

  • Wash the deprotected substrate multiple times with a suitable solvent (e.g., diethyl ether) to remove piperidine and dibenzofulvene byproducts.

  • Dry the final product under vacuum.

  • Confirm complete deprotection via HPLC or mass spectrometry.

Protocol 2: In Vitro Cathepsin B Cleavage Assay (Fluorogenic Detection)

This protocol assumes the release of 5-A-RU leads to a detectable change in fluorescence. If 5-A-RU is not fluorescent, a custom substrate with a fluorophore/quencher pair would be necessary.

  • Prepare Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.[3]

  • Activate Cathepsin B: Pre-incubate recombinant human Cathepsin B in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) for 15-30 minutes at 37°C, according to the manufacturer's instructions.[3][15]

  • Prepare Substrate Stock: Dissolve the deprotected 5-A-RU-PABC-Val-Cit substrate in DMSO to create a concentrated stock solution.

  • Set up Reaction Plate: In a 96-well black microplate, add the assay buffer.

  • Add Substrate: Dilute the substrate stock solution into the assay buffer in the wells to the desired final concentration.

  • Initiate Reaction: Add the activated Cathepsin B to the wells to start the reaction. Include negative controls without the enzyme.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for 5-A-RU. Read kinetically over a period of 30-60 minutes at 37°C.[3]

  • Data Analysis: Calculate the rate of reaction from the slope of the fluorescence versus time plot.

Protocol 3: In Vitro Cathepsin B Cleavage Assay (HPLC-Based Analysis)
  • Prepare Assay Buffer and Activate Enzyme: Follow steps 1 and 2 from the fluorogenic protocol.

  • Set up Reaction: In a microcentrifuge tube, combine the deprotected substrate and assay buffer.

  • Initiate Reaction: Add activated Cathepsin B to the tube. A typical final concentration might be 20 nM enzyme and 1 µM substrate.[1]

  • Incubate: Incubate the reaction at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.[1]

  • Quench Reaction: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analyze by HPLC: Analyze the quenched samples by reverse-phase HPLC to separate the parent substrate from the cleaved 5-A-RU product. Quantify the percentage of cleavage over time by integrating the peak areas.

Quantitative Data

Direct kinetic parameters for this compound are not widely published. However, data from analogous Val-Cit linkers provide a useful reference.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate/Half-lifeNotes
Val-Cit Baseline (t½ ≈ 240 min in one study)Considered the benchmark for efficient cleavage and stability.[1]
Val-Ala ~50% of Val-Cit rateAlso effectively cleaved, with the advantage of lower hydrophobicity.[1]
Phe-Lys ~30-fold faster than Val-Cit (with isolated Cathepsin B)Rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[1]

Table 2: Recommended pH Optima for Cathepsin B with Different Substrates

SubstrateOptimal pHEnzyme Activity Type
Z-RR-AMC~6.2Endopeptidase
Z-FR-AMC~5.2Endopeptidase
General DPCP Activity~4.5Dipeptidyl Carboxypeptidase

Data adapted from studies on various fluorogenic peptide substrates.[3][15] The optimal pH for 5-A-RU-PABC-Val-Cit should be empirically determined but is expected to be in the acidic range.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fmoc_Sub This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Sub->Deprotection Dep_Sub Deprotected Substrate Deprotection->Dep_Sub Combine Combine Substrate, Buffer, and Enzyme Enzyme_Stock Cathepsin B Stock Activation Enzyme Activation (pH 5.0, DTT) Enzyme_Stock->Activation Active_Enzyme Active Cathepsin B Activation->Active_Enzyme Assay_Buffer Prepare Assay Buffer (pH 5.5, DTT) Incubate Incubate at 37°C Combine->Incubate Measure Measure Fluorescence or Quench for HPLC Incubate->Measure Plot Plot Fluorescence vs. Time or Peak Area vs. Time Measure->Plot Calculate Calculate Cleavage Rate Plot->Calculate

Caption: Experimental workflow for the enzymatic cleavage assay.

G Substrate 5-A-RU-PABC-Val-Cit Intermediate Unstable Intermediate (5-A-RU-PABC-NH2) Substrate->Intermediate Enzymatic Cleavage Enzyme Cathepsin B Enzyme->Intermediate Product1 Cleaved Peptide (Val-Cit) Intermediate->Product1 Peptide Fragment Product2 Released 5-A-RU Intermediate->Product2 Self-Immolation Product3 CO2 + aza-quinone methide Intermediate->Product3 Self-Immolation

References

Technical Support Center: Purification of 5-A-RU-PABC-Val-Cit-Fmoc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-A-RU-PABC-Val-Cit-Fmoc conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates in a question-and-answer format.

Issue: Low final yield after purification.

  • Question: My final yield of the this compound conjugate is significantly lower than expected after HPLC purification. What are the potential causes and solutions?

  • Answer: Low yield can stem from several factors throughout the synthesis and purification process.

    • Incomplete Cleavage from Resin: The Fmoc-Val-Cit-PABC linker may not have been fully cleaved from the solid-phase support. Consider extending the cleavage time or using a stronger cleavage cocktail.

    • Instability of the 5-A-RU Moiety: The 5-amino-6-D-ribitylaminouracil (5-A-RU) portion of the conjugate is known to be unstable, particularly under harsh acidic or basic conditions and prolonged exposure to light.[1][2][3] Minimize the duration of purification steps and protect the compound from light. The use of its hydrochloride salt has been shown to improve stability during storage.[1][2][3]

    • Precipitation during Purification: The conjugate, particularly with its hydrophobic Fmoc group, might precipitate on the column or during fraction collection. Ensure adequate solubility in the mobile phase and consider adjusting the solvent composition.

    • Suboptimal HPLC Conditions: The gradient, flow rate, or column chemistry may not be optimal for your specific conjugate. Method development is crucial to ensure good separation and recovery.

Issue: Multiple peaks observed in the HPLC chromatogram of the purified product.

  • Question: I am observing multiple peaks in the analytical HPLC of my supposedly pure conjugate. What could these impurities be?

  • Answer: The presence of multiple peaks indicates impurities, which could be related to the synthesis or degradation of the conjugate.

    • Diastereomers: The Val-Cit linker contains chiral centers, and epimerization can occur during synthesis, leading to diastereomeric impurities that may be difficult to separate.[4]

    • Truncated or Deletion Sequences: Incomplete Fmoc deprotection or amino acid coupling during solid-phase peptide synthesis (SPPS) can result in shorter peptide sequences.[5]

    • Degradation Products: As mentioned, the 5-A-RU moiety is labile.[1][2][3] Degradation can lead to multiple byproducts. Additionally, the Val-Cit linker can be susceptible to cleavage by certain proteases if there is enzymatic contamination.[6][][8]

    • Side-Reaction Products: Impurities can arise from side reactions with protecting groups or scavengers used during cleavage from the resin.

Issue: Poor peak shape and resolution during HPLC purification.

  • Question: My HPLC peaks are broad or tailing, making it difficult to achieve good separation. How can I improve the peak shape?

  • Answer: Poor peak shape is a common issue in peptide and conjugate purification.

    • Inappropriate Mobile Phase: The choice of mobile phase and additives is critical. Using an ion-pairing agent like trifluoroacetic acid (TFA) is standard for peptide purification with RP-HPLC as it improves peak shape.[5] The concentration of the organic modifier (e.g., acetonitrile) and the gradient slope also significantly impact resolution.

    • Column Overload: Injecting too much sample can lead to peak broadening. Reduce the sample load to see if the peak shape improves.

    • Secondary Interactions: The conjugate may have secondary interactions with the stationary phase. Trying a different column chemistry (e.g., C8 instead of C18) or adjusting the mobile phase pH might help.

    • Column Degradation: The HPLC column may be degraded. It's important to use columns appropriate for peptide separations and to follow the manufacturer's care instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for this compound conjugates?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptide-based conjugates like this compound.[5][9] It separates molecules based on their hydrophobicity, which is ideal for separating the target conjugate from more polar or less hydrophobic impurities.

Q2: Should I use Solid-Phase Extraction (SPE) for purification?

A2: Solid-phase extraction (SPE) can be a valuable tool for sample clean-up and concentration before HPLC, but it is generally not sufficient as the sole purification method for achieving high purity.[10] It can effectively remove salts and some process-related impurities.

Q3: How can I monitor the purity of my fractions during purification?

A3: Analytical RP-HPLC is the primary method for monitoring fraction purity. It is recommended to use a faster gradient to quickly assess the purity of each fraction before pooling. Mass spectrometry can be coupled with HPLC (LC-MS) to confirm the identity of the product in the collected fractions.

Q4: What are the key considerations for the mobile phase in RP-HPLC of this conjugate?

A4: A typical mobile phase system consists of:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (ACN) with 0.1% TFA. TFA acts as an ion-pairing agent to improve peak shape and resolution. The gradient will typically run from a low percentage of Solvent B to a high percentage to elute the hydrophobic conjugate.

Q5: How should I handle and store the purified this compound conjugate?

A5: Due to the instability of the 5-A-RU moiety, the purified conjugate should be handled with care.[1][2][3] It is best to lyophilize the pure fractions immediately after purification to obtain a stable powder. Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC

This protocol is for assessing the purity of the crude or purified this compound conjugate.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Gradient:

    • 5% to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a minimal amount of a suitable solvent (e.g., DMF or a mixture of water/acetonitrile).

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is for the purification of the crude this compound conjugate.

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions).

  • Detection: UV at 220 nm and 254 nm.

  • Gradient: Develop a gradient based on the retention time from the analytical HPLC run. A common starting point is a shallow gradient around the elution point of the target compound. For example:

    • 20% to 60% B over 40 minutes.

  • Sample Loading: Dissolve the crude product in the minimal amount of a strong solvent like DMF and then dilute with Mobile Phase A to the point of precipitation to ensure it binds to the column upon injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.

  • Post-Purification: Analyze the collected fractions by analytical HPLC. Pool the pure fractions and immediately proceed to lyophilization.

Quantitative Data Summary

The following tables provide representative data for the purification of peptide-linker conjugates. Actual results may vary depending on the specific synthesis and purification conditions.

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical RecoveryThroughput
Preparative RP-HPLC>95%30-60%Low
Solid-Phase Extraction (SPE)50-80%70-90%High
Flash Chromatography70-90%50-80%Medium

Table 2: Typical Analytical HPLC Parameters and Expected Results

ParameterValueRationale
ColumnC18, 3.5 µm, 4.6x150 mmGood resolution for peptides and hydrophobic molecules.
Mobile Phase A0.1% TFA in WaterProvides protons for ionization and acts as an ion-pairing agent.
Mobile Phase B0.1% TFA in AcetonitrileElutes the hydrophobic conjugate.
Gradient5-95% B in 20 minAllows for separation of a wide range of polarities.
Expected Retention Time10-15 minHighly dependent on the exact structure and gradient.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis_post Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude Crude Product Cleavage->Crude SPE Solid-Phase Extraction (Optional Cleanup) Crude->SPE Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC SPE->Prep_HPLC Fractions Fraction Collection Prep_HPLC->Fractions Analytical_HPLC Analytical HPLC of Fractions Fractions->Analytical_HPLC Pooling Pooling of Pure Fractions Analytical_HPLC->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Conjugate (>95%) Lyophilization->Final_Product

Caption: Workflow for the purification of this compound conjugates.

Troubleshooting Logic for Impure Product

troubleshooting_logic cluster_solution Solutions Start Impure Product after Purification Check_HPLC Review Analytical HPLC Data Start->Check_HPLC Multiple_Peaks Multiple Peaks? Check_HPLC->Multiple_Peaks Poor_Shape Poor Peak Shape? Check_HPLC->Poor_Shape Diastereomers Consider Chiral Purification or Optimize Synthesis Conditions Multiple_Peaks->Diastereomers Yes Degradation Minimize Purification Time & Protect from Light/Heat Multiple_Peaks->Degradation Yes Truncation Optimize SPPS Coupling & Deprotection Steps Multiple_Peaks->Truncation Yes No_Multiple No_Multiple Multiple_Peaks->No_Multiple No Optimize_Mobile_Phase Adjust Gradient, TFA %, or Organic Solvent Poor_Shape->Optimize_Mobile_Phase Yes Reduce_Load Decrease Sample Injection Volume Poor_Shape->Reduce_Load Yes Check_Column Evaluate Column Performance or Change Column Type Poor_Shape->Check_Column Yes No_Poor No_Poor Poor_Shape->No_Poor No Reinject Re-purify with Optimized Method Diastereomers->Reinject Degradation->Reinject Truncation->Reinject No_Multiple->Reinject Optimize_Mobile_Phase->Reinject Reduce_Load->Reinject Check_Column->Reinject No_Poor->Reinject

Caption: Troubleshooting logic for an impure this compound product.

References

Validation & Comparative

In Vivo Efficacy of Auristatin-Based ADCs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in-vivo performance of an antibody-drug conjugate (ADC) is paramount. This guide provides a comparative analysis of the in-vivo efficacy of ADCs utilizing the well-established Valine-Citrulline (Val-Cit) PABC linker system with an auristatin payload, specifically Monomethyl Auristatin E (MMAE).

The Val-Cit linker is designed for conditional stability, remaining intact in the bloodstream while being susceptible to cleavage by proteases like cathepsins, which are upregulated in the tumor microenvironment.[1] This targeted release of the potent cytotoxic agent within the tumor is a cornerstone of ADC technology.

Mechanism of Action: Anti-Tumor Activity of a Val-Cit-PABC-MMAE ADC

An antibody-drug conjugate exerts its therapeutic effect through a multi-step process. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[2] Following this binding, the ADC-antigen complex is internalized by the cell.[2] Once inside, the complex is trafficked to the lysosome, where the Val-Cit linker is cleaved by lysosomal proteases.[3][4] This cleavage releases the potent cytotoxic payload, MMAE, which then disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death).[5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-Payload) Antigen Tumor Antigen ADC->Antigen Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAE Released MMAE Cleavage->MMAE Microtubule Microtubule Disruption MMAE->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Mechanism of action of a Val-Cit-PABC-MMAE ADC.

Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from various preclinical studies, showcasing the anti-tumor efficacy of Trastuzumab-vc-MMAE and other auristatin-based ADCs in different cancer xenograft models.

Table 1: Efficacy of Trastuzumab-vc-MMAE in HER2-Positive Gastric Cancer Xenograft Model

ADC Dose Tumor Model Efficacy Outcome Reference
Hertuzumab-vc-MMAE5 or 10 mg/kg (single dose)NCI-N87 (human gastric cancer)Sustained tumor inhibitory effect.[6]
Trastuzumab-DM1-NCI-N87 (human gastric cancer)Less effective than Hertuzumab-vc-MMAE (IC50 = 568.2 ng/ml vs 95.3 ng/ml in vitro).[6]

Table 2: Comparative Efficacy of Different Linker-Payload Combinations

ADC Dose Tumor Model Efficacy Outcome Reference
Trastuzumab-MMAU (Glycopeptide linker)1 or 2 mg/kg (single dose)HER2+ XenograftSuperior efficacy to Trastuzumab-vc-MMAE.[7][8]
Trastuzumab-vc-MMAE-HER2+ XenograftLess effective than Trastuzumab-MMAU.[7][8]
C16 Site D-Linker 7-VC-PABC-MMAD3 mg/kg (single dose)BxPC3 (pancreatic xenograft)More stable linker, suggesting potentially better efficacy.[3][9]
C16 Site D-Linker 5-VC-PABC-MMAD3 mg/kg (single dose)BxPC3 (pancreatic xenograft)Less stable linker.[3][9]

Experimental Protocols for In Vivo Efficacy Studies

A standardized workflow is crucial for the reliable evaluation of ADC efficacy in vivo.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., SCID mice) TumorImplantation Tumor Cell Implantation (e.g., BxPC3 xenograft) AnimalModel->TumorImplantation TumorGrowth Allow Tumor Growth (to palpable size) TumorImplantation->TumorGrowth Grouping Randomize into Treatment Groups TumorGrowth->Grouping Dosing Administer ADC (e.g., single IV dose) Grouping->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Define Study Endpoint (e.g., tumor volume limit) Monitoring->Endpoint DataAnalysis Analyze Tumor Growth Inhibition (TGI) Endpoint->DataAnalysis

References

A Tale of Two Molecules: A Comparative Guide to 5-A-RU-PABC-Val-Cit-Fmoc and mc-Val-Cit-PABC Linker

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics and immunomodulation, the valine-citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC) linker system has emerged as a cornerstone for controlled release of molecular entities. This guide provides a detailed comparison of two distinct applications of this technology: the well-established mc-Val-Cit-PABC linker used in antibody-drug conjugates (ADCs) and the innovative 5-A-RU-PABC-Val-Cit-Fmoc, a prodrug for activating mucosal-associated invariant T (MAIT) cells. While sharing a common enzymatic cleavage mechanism, their applications, and ultimate therapeutic goals diverge significantly.

At a Glance: Key Differences

Featuremc-Val-Cit-PABC Linker This compound
Primary Application Delivery of cytotoxic payloads in Antibody-Drug Conjugates (ADCs)[][2]Prodrug for the delivery of the MAIT cell agonist 5-A-RU[3][4][5][6]
Therapeutic Goal Targeted killing of cancer cells[]Activation of the immune system[3][4]
"Payload" Cytotoxic agents (e.g., MMAE, MMAF)[8]MAIT cell agonist (5-A-RU)[3][4][5]
Conjugation/Protection mc (Maleimidocaproyl): For covalent attachment to antibody thiols[2]Fmoc (Fluorenylmethyloxycarbonyl): A protecting group used during chemical synthesis[9][10]
Overall Structure Antibody-Linker-Drug ConjugateSmall molecule prodrug

The Gold Standard in ADCs: mc-Val-Cit-PABC Linker

The mc-Val-Cit-PABC linker is a critical component in several approved and clinical-stage antibody-drug conjugates[]. Its design allows for stable attachment of a potent cytotoxic drug to a monoclonal antibody in circulation, with selective release of the drug inside target cancer cells[11].

Components and Mechanism of Action:

  • mc (Maleimidocaproyl): This group serves as the conjugation handle, reacting with free thiol groups on the antibody to form a stable covalent bond.

  • Val-Cit (Valine-Citrulline): This dipeptide is the lynchpin of the linker's selectivity. It is specifically recognized and cleaved by cathepsin B, a protease that is highly expressed in the lysosomes of cancer cells[][].

  • PABC (p-aminobenzyl carbamate): This self-immolative spacer ensures the efficient release of the unmodified cytotoxic payload following the cleavage of the Val-Cit dipeptide. Once the linker is cleaved by cathepsin B, the PABC undergoes a 1,6-elimination reaction, liberating the active drug[].

The intracellular release of the cytotoxic agent leads to the targeted killing of cancer cells while minimizing systemic toxicity.

cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC Antibody-mc-Val-Cit-PABC-Payload Internalization ADC Internalization (Endocytosis) ADC->Internalization 1. Targeting Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage 3. Enzymatic Action SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation 4. PayloadRelease Active Payload Released SelfImmolation->PayloadRelease 5. Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 6. Cytotoxicity

Mechanism of mc-Val-Cit-PABC-Payload Release in an ADC.

A Novel Prodrug for Immune Activation: this compound

This compound is a small molecule prodrug designed to deliver 5-amino-6-D-ribitylaminouracil (5-A-RU), a potent activator of MAIT cells[3][4][5][6]. MAIT cells are a type of innate-like T cell that, when activated, can play a role in anti-tumor immunity.

Components and Proposed Mechanism of Action:

  • 5-A-RU: The active component, which is a precursor to the bacterial synthesis of riboflavin[13]. It forms highly potent antigens that activate MAIT cells[3][4].

  • Val-Cit-PABC: This core unit functions identically to its counterpart in ADCs, allowing for the release of 5-A-RU in environments with high cathepsin B activity, such as the lysosomal compartments of antigen-presenting cells.

  • Fmoc (Fluorenylmethyloxycarbonyl): This is a common protecting group in peptide synthesis. In this context, it serves to protect a reactive amine during the chemical synthesis of the molecule and is removed in the final steps. It is not part of the final prodrug administered in a biological system.

The rationale behind this prodrug approach is to enhance the delivery and activity of 5-A-RU. Studies have shown that this compound can induce higher levels of MAIT cell activation compared to 5-A-RU alone[3].

cluster_extracellular Extracellular Space cluster_cell Antigen-Presenting Cell (e.g., B cell) Prodrug 5-A-RU-PABC-Val-Cit Internalization Prodrug Internalization Prodrug->Internalization 1. Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage 3. Enzymatic Action SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation 4. Release 5-A-RU Released SelfImmolation->Release 5. AntigenFormation Reaction with Methylglyoxal Release->AntigenFormation 6. MR1 MR1 Presentation AntigenFormation->MR1 7. MAITActivation MAIT Cell Activation MR1->MAITActivation 8. Immune Response

Proposed Mechanism of 5-A-RU Prodrug Activation.

Performance and Experimental Data

Direct comparative performance data between these two molecules is not applicable due to their different functions. However, data on the performance of the Val-Cit-PABC system in each context provides valuable insights.

mc-Val-Cit-PABC Linker Performance in ADCs:

ParameterValueSpeciesNotes
Cleavage Half-life (t½) ~240 minIn vitro (Cathepsin B)Considered the benchmark for efficient cleavage[14].
Intact ADC Half-life 2.69 ± 0.59 hMouseSusceptible to cleavage by mouse carboxylesterase Ces1C, which can complicate preclinical evaluation[11].
Intact ADC Half-life ~3.4 to 12 daysHumanDemonstrates significantly greater stability in human plasma compared to rodent plasma[11].
In Vivo Efficacy HighMouse Xenograft ModelsADCs with this linker show potent anti-tumor activity in various preclinical models[15][16].

This compound Performance as a Prodrug:

While extensive quantitative data is not publicly available, the primary performance metric is the enhancement of MAIT cell activation.

ParameterObservationSystemReference
MAIT Cell Activation Induces higher levels of MAIT cell activation than 5-A-RU alone.In vitro cell cultures[3]
Stability The HCl salt of 5-A-RU shows improved storage stability.Chemical Synthesis[13]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol is designed to measure the rate of payload release from an ADC or prodrug in the presence of cathepsin B.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).

    • Prepare an activation buffer by adding DTT to the assay buffer to a final concentration of 2 mM.

    • Activate recombinant human cathepsin B by incubating it in the activation buffer.

    • Prepare a stock solution of the ADC or prodrug in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC/prodrug solution with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the substrate[14].

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a suitable quenching agent (e.g., a strong acid or an organic solvent like acetonitrile).

  • Analysis:

    • Analyze the samples by reverse-phase HPLC to separate the intact ADC/prodrug from the cleaved payload/drug.

    • Quantify the amount of released payload/drug by integrating the peak area and comparing it to a standard curve.

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method for screening linker sequences.

  • Reagent Preparation:

    • Prepare a solution of a peptide linker conjugated to a fluorophore (e.g., AMC) in an appropriate assay buffer (pH 5.0-6.0 with DTT)[14][17].

    • Add the substrate solution to the wells of a 96-well microplate.

  • Reaction Initiation:

    • Initiate the reaction by adding activated cathepsin B to the wells.

    • Incubate the plate in a fluorescence plate reader at 37°C.

  • Data Acquisition:

    • Measure the increase in fluorescence over time as the fluorophore is liberated from the quencher.

    • The rate of cleavage is determined from the slope of the fluorescence versus time plot[14].

Conclusion

The this compound and the mc-Val-Cit-PABC linker system exemplify the versatility of modern bioconjugation and drug delivery strategies. While both leverage the same specific enzymatic cleavage mechanism, they are tailored for fundamentally different therapeutic outcomes. The mc-Val-Cit-PABC linker remains a cornerstone of ADC technology, enabling the targeted destruction of cancer cells. In contrast, this compound represents an innovative approach to immunotherapy, using the same cleavage principle to activate a specific subset of immune cells. Understanding these distinctions is crucial for researchers and drug developers working at the forefront of targeted therapies and immunomodulation.

References

The Bystander Effect in Antibody-Drug Conjugates: A Comparative Analysis of the Val-Cit-PABC Linker System

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a powerful class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to tumor cells. A critical mechanism influencing the therapeutic efficacy of ADCs is the "bystander effect," where the cytotoxic payload released from the target antigen-positive cell can diffuse and kill adjacent antigen-negative tumor cells. This phenomenon is particularly crucial in treating heterogeneous tumors where antigen expression can be varied. This guide provides a comparative analysis of the bystander effect mediated by the widely used Valine-Citrulline para-aminobenzylcarbamate (Val-Cit-PABC) linker system and contrasts it with other linker technologies, supported by experimental data and detailed protocols.

The Role of the Linker in the Bystander Effect

The linker connecting the antibody to the cytotoxic payload is a key determinant of an ADC's properties, including its stability in circulation and the mechanism of drug release. The bystander effect is predominantly a feature of ADCs with cleavable linkers.[1][2] The Val-Cit-PABC linker is a protease-cleavable linker designed to be stable in the bloodstream but susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[]

Upon internalization of the ADC into an antigen-positive (Ag+) tumor cell, the Val-Cit moiety is cleaved within the lysosome. This is followed by the self-immolation of the PABC spacer, leading to the release of the unmodified, potent cytotoxic payload.[4] If the released payload is membrane-permeable, it can then diffuse out of the target cell and into the tumor microenvironment, where it can exert its cytotoxic activity on neighboring antigen-negative (Ag-) cells.[1][4]

Comparative Analysis of Linker-Payload Systems

The extent of the bystander effect is not solely dependent on the linker but also on the physicochemical properties of the payload. The ideal payload for a potent bystander effect should be highly potent and possess good membrane permeability.

Linker TypePayload ExampleBystander EffectMechanism of ActionKey Characteristics
Protease-Cleavable (e.g., Val-Cit-PABC) Monomethyl Auristatin E (MMAE)Potent MMAE is a hydrophobic, membrane-permeable antimitotic agent. Upon release in the lysosome of the target cell, it can diffuse into the cytoplasm and subsequently into the extracellular space to kill neighboring cells.[4][5]Highly effective in heterogeneous tumors. The choice of payload is critical; for instance, MMAF, a related auristatin with a charged carboxyl group, has limited membrane permeability and thus a reduced bystander effect.[5][6]
pH-Sensitive (e.g., Hydrazone) DoxorubicinModerate The hydrazone bond is stable at neutral pH but is hydrolyzed in the acidic environment of endosomes and lysosomes, releasing the payload. The bystander effect depends on the permeability of the released drug.One of the earlier cleavable linker technologies. Can be prone to premature drug release in circulation compared to more advanced linkers.
Glucuronide Linker MMAEPotent This linker is cleaved by β-glucuronidase, an enzyme highly active in the tumor microenvironment and lysosomes. The released MMAE can then mediate a bystander effect.[5]Offers an alternative enzyme-cleavable strategy. Studies have shown that ADCs with a β-glucuronide linker can mediate bystander killing similarly to those with a Val-Cit linker in vivo.[5]
Non-Cleavable (e.g., Thioether) Mertansine (DM1)Minimal to None The ADC must be fully degraded within the lysosome to release the payload, which is typically an amino acid-linker-drug complex. These complexes are often charged and membrane-impermeable, thus preventing them from diffusing out of the cell to kill bystander cells.[2][7]Offers high stability in circulation, potentially leading to a better therapeutic index in some contexts. The lack of a bystander effect can be a limitation in heterogeneous tumors.[7]

Experimental Protocols for Assessing the Bystander Effect

1. In Vitro Co-Culture Bystander Assay

This assay is a fundamental method for evaluating the bystander effect in a controlled environment.

  • Cell Line Selection: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the cytotoxic payload are chosen. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-Culture Setup: The Ag+ and Ag- cells are seeded in various ratios (e.g., 1:1, 1:5, 1:10) in a multi-well plate.

  • ADC Treatment: The co-culture is treated with the ADC at various concentrations. Control wells with each cell line alone are also included.

  • Quantification of Cell Viability: After a set incubation period (e.g., 72-96 hours), the viability of the Ag- cell population is assessed. This can be done by flow cytometry, sorting for the fluorescently labeled Ag- cells and then staining for a viability marker (e.g., propidium (B1200493) iodide), or by high-content imaging.

  • Data Analysis: The percentage of dead Ag- cells is plotted against the ADC concentration. A significant increase in the death of Ag- cells in the co-culture compared to the Ag- cells cultured alone indicates a bystander effect.

2. In Vivo Admixed Tumor Model

This in vivo model provides a more clinically relevant assessment of the bystander effect.

  • Model Establishment: Immunodeficient mice are subcutaneously co-implanted with a mixture of Ag+ and Ag- tumor cells to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging and monitoring of their growth.[4]

  • ADC Administration: Once the tumors reach a predetermined size, the mice are treated with the ADC, a control ADC (e.g., with a non-cleavable linker), or a vehicle control.

  • Tumor Growth Monitoring: Tumor volume is measured regularly. In models where the Ag- cells express luciferase, their growth can be specifically monitored by bioluminescence imaging.

  • Data Analysis: A significant reduction in the growth of the overall tumor and, specifically, the Ag- cell population in the ADC-treated group compared to the control groups provides evidence of an in vivo bystander effect.[5]

Visualizing the Bystander Effect Mechanism

Signaling Pathway of Val-Cit-PABC ADC-Mediated Bystander Killing

Bystander_Effect cluster_extracellular Tumor Microenvironment cluster_ag_positive Antigen-Positive (Ag+) Cell cluster_ag_negative Antigen-Negative (Ag-) Cell ADC Antibody-Drug Conjugate (ADC) (Val-Cit-PABC linker) Receptor Target Antigen ADC->Receptor 1. Binding Payload_out Released Cytotoxic Payload (e.g., MMAE) Payload_bystander Diffused Payload Payload_out->Payload_bystander 6. Diffusion into Neighboring Cell Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 3. Trafficking Payload_in Released Payload Lysosome->Payload_in 4. Linker Cleavage & Payload Release Payload_in->Payload_out 5b. Diffusion Out of Cell Apoptosis_Ag_pos Apoptosis Payload_in->Apoptosis_Ag_pos 5a. Cytotoxicity Apoptosis_Ag_neg Apoptosis Payload_bystander->Apoptosis_Ag_neg 7. Bystander Killing

Caption: Mechanism of ADC-mediated bystander effect.

Experimental Workflow for In Vitro Bystander Assay

Bystander_Workflow start Start cell_prep Prepare Ag+ and Ag- (GFP+) cells start->cell_prep co_culture Co-culture Ag+ and Ag- cells at various ratios cell_prep->co_culture treatment Treat with ADC (and controls) co_culture->treatment incubation Incubate for 72-96 hours treatment->incubation analysis Analyze Ag- (GFP+) cell viability via flow cytometry incubation->analysis results Quantify Bystander Killing analysis->results end End results->end

Caption: Workflow for assessing the in vitro bystander effect.

Conclusion

The Val-Cit-PABC linker system, when paired with a membrane-permeable payload like MMAE, is a highly effective enabler of the bystander effect. This property is crucial for the efficacy of ADCs in the context of heterogeneous tumors. The choice of linker and payload must be carefully considered during ADC development, as it profoundly impacts the mechanism of action and overall therapeutic potential. While non-cleavable linkers may offer greater stability, the lack of a bystander effect can limit their application. The experimental protocols outlined provide a robust framework for the preclinical assessment and comparison of the bystander effect of different ADC constructs, guiding the selection of optimal candidates for clinical development.

References

Benchmarking 5-A-RU-PABC-Val-Cit-Fmoc: A Comparative Analysis Against Established Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel MAIT (Mucosal-Associated Invariant T) cell activator prodrug, 5-A-RU-PABC-Val-Cit-Fmoc, against two established antibody-drug conjugates (ADCs), Brentuximab vedotin (Adcetris®) and Polatuzumab vedotin (Polivy®). While traditional ADCs employ cytotoxic payloads to directly target and kill cancer cells, this compound represents a paradigm shift, utilizing a linker to deliver an immune-activating molecule. This comparison focuses on the shared Val-Cit-PABC linker technology, the distinct mechanisms of action of the payloads, and the available performance data for each compound.

Executive Summary

This document details the mechanism of action, preclinical efficacy, and safety profiles of this compound, Brentuximab vedotin, and Polatuzumab vedotin. The core of this comparison lies in the Val-Cit-PABC linker, a cathepsin B-cleavable linker designed for stable systemic circulation and efficient intracellular payload release. While Brentuximab vedotin and Polatuzumab vedotin deliver the potent microtubule-disrupting agent monomethyl auristatin E (MMAE) to induce tumor cell apoptosis, this compound releases 5-A-RU, a precursor that activates MAIT cells, thereby harnessing the immune system to combat disease.

Data Presentation

The following tables summarize the key characteristics and preclinical performance data for each compound.

Table 1: General Characteristics

FeatureThis compoundBrentuximab vedotin (Adcetris®)Polatuzumab vedotin (Polivy®)
Target Not applicable (prodrug)CD30CD79b
Payload 5-A-RU (MAIT cell activator precursor)Monomethyl auristatin E (MMAE)Monomethyl auristatin E (MMAE)
Linker PABC-Val-Citmc-Val-Cit-PABCmc-Val-Cit-PABC
Mechanism of Action Immune activation via MAIT cellsInhibition of microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis[1]Inhibition of microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis[2]
Indications InvestigationalHodgkin lymphoma, anaplastic large cell lymphoma[1]Diffuse large B-cell lymphoma[2]

Table 2: Preclinical Efficacy Data

ParameterThis compoundBrentuximab vedotin (Adcetris®)Polatuzumab vedotin (Polivy®)
In Vitro Activity Enhanced MAIT cell activation compared to 5-A-RU in cell culture[3][4]IC50: ~1 ng/mL in L540cy Hodgkin lymphoma cellsIC50: 2.3-fold higher than parental cells in Pola-resistant SU-DHL-4 cells[1]
In Vivo Model C57BL/6 miceSCID mouse xenograft models of anaplastic large cell lymphoma or Hodgkin lymphoma[5]SCID mouse xenograft models with human DLBCL cells[6]
In Vivo Efficacy Enhanced MAIT cell activation in vivo compared to 5-A-RU[3]Dose-dependent tumor regression and prolonged survival[7]Regression of DB tumors in 6 of 6 mice at 2 mg/kg[6]

Table 3: Preclinical Safety and Pharmacokinetics

ParameterThis compoundBrentuximab vedotin (Adcetris®)Polatuzumab vedotin (Polivy®)
In Vitro Stability Stable in prodrug form, with the parent amine (5-A-RU) released only after enzymatic cleavage[3][4]Stable in plasmaStable in plasma
Pharmacokinetics Information not readily availableTerminal half-life of 4-6 days[8]Biphasic elimination profile similar to the unconjugated antibody[9][10]
Key Toxicology Findings Not extensively reported in publicly available literaturePeripheral neuropathy, neutropenia, fatigue, nausea, diarrhea[7][11]Bone marrow, hematolymphopoietic tissues, liver, and male reproductive organs identified as target organs of toxicity[6]

Mechanism of Action and Signaling Pathways

The Val-Cit-PABC linker is central to the function of all three compounds. Upon internalization into the target cell (for ADCs) or exposure to target enzymes, the linker is cleaved by the lysosomal protease cathepsin B. This initiates a self-immolation cascade of the PABC spacer, leading to the release of the payload.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC ADC/Prodrug (in circulation) Lysosome Lysosome ADC->Lysosome Internalization & Trafficking Payload Released Payload (5-A-RU or MMAE) Lysosome->Payload Cathepsin B Cleavage of Val-Cit-PABC Linker Target Cellular Target (MR1 or Microtubules) Payload->Target Biological Activity

Caption: General mechanism of payload release for Val-Cit-PABC linker-containing compounds.

This compound Signaling

Once released, 5-A-RU serves as a precursor for the formation of potent MAIT cell antigens through non-enzymatic reactions with small molecules like methylglyoxal. These antigens are then presented by the MR1 molecule on antigen-presenting cells, leading to the activation of MAIT cells.

5_A_RU 5-A-RU MAIT_Antigen MAIT Cell Antigen 5_A_RU->MAIT_Antigen Methylglyoxal Methylglyoxal Methylglyoxal->MAIT_Antigen MR1 MR1 Molecule MAIT_Antigen->MR1 Binding MAIT_Cell MAIT Cell MR1->MAIT_Cell Presentation Activation Activation (Cytokine Release, etc.) MAIT_Cell->Activation

Caption: Activation pathway of MAIT cells by the 5-A-RU payload.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.

Synthesis of this compound

The synthesis of this compound involves the modification of the 5-amino group of 5-A-RU with a cleavable valine-citrulline-p-aminobenzyl carbamate (B1207046) linker. A detailed protocol can be found in the work by Lange et al. (2020) in ACS Chemical Biology.[3][4]

In Vitro MAIT Cell Activation Assay

Objective: To quantify the ability of this compound to activate MAIT cells.

General Protocol:

  • Cell Culture: Co-culture of antigen-presenting cells (APCs) expressing MR1 with a MAIT cell line or primary MAIT cells.

  • Compound Incubation: Addition of this compound or control compounds at various concentrations.

  • Activation Readout: After a defined incubation period (e.g., 24 hours), MAIT cell activation is assessed by measuring the expression of activation markers (e.g., CD69) or intracellular cytokines (e.g., IFN-γ) via flow cytometry.

  • Data Analysis: The percentage of activated MAIT cells is plotted against the compound concentration to determine the EC50 value.

A detailed protocol for a similar MAIT cell activation assay can be found in Hagel et al. (2020) in Methods in Molecular Biology.

Co_culture Co-culture APCs and MAIT cells Add_Compound Add this compound Co_culture->Add_Compound Incubate Incubate (e.g., 24h) Add_Compound->Incubate Stain Stain for activation markers (e.g., anti-CD69) Incubate->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry EC50 Determine EC50 Flow_Cytometry->EC50

Caption: Workflow for an in vitro MAIT cell activation assay.

In Vitro Cytotoxicity Assay for ADCs

Objective: To determine the cytotoxic potential of Brentuximab vedotin and Polatuzumab vedotin against cancer cell lines.

General Protocol (MTT Assay):

  • Cell Seeding: Plate target cancer cells (e.g., CD30+ for Brentuximab vedotin, CD79b+ for Polatuzumab vedotin) in a 96-well plate.

  • ADC Treatment: Add serial dilutions of the ADC to the wells.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against ADC concentration to determine the IC50 value.

Seed_Cells Seed cancer cells in 96-well plate Add_ADC Add serial dilutions of ADC Seed_Cells->Add_ADC Incubate_72h Incubate for 72h Add_ADC->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for a typical in vitro ADC cytotoxicity assay (MTT).

In Vivo Xenograft Model for ADCs

Objective: To evaluate the anti-tumor efficacy of Brentuximab vedotin and Polatuzumab vedotin in a living organism.

General Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., Hodgkin lymphoma or DLBCL cell lines) into immunodeficient mice (e.g., SCID or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer the ADC intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor size, study duration).

  • Data Analysis: Plot mean tumor volume over time for each treatment group to assess anti-tumor activity.

Conclusion

This compound represents an innovative approach to targeted therapy, leveraging the well-established Val-Cit-PABC linker technology to deliver an immune-activating payload rather than a direct cytotoxic agent. This comparison highlights the versatility of this linker system and provides a framework for evaluating novel ADC and prodrug constructs. While a direct comparison of efficacy is challenging due to the different mechanisms of action, the data presented herein offer valuable insights into the respective strengths and potential applications of these compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of targeted therapies.

References

A Comparative Guide to Preclinical Models of Immune-Stimulating Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical antibody-drug conjugate (ADC) utilizing the novel MAIT (Mucosal-associated invariant T) cell activator payload, 5-A-RU-PABC-Val-Cit-Fmoc, against established preclinical data from ADCs with alternative immune-stimulating payloads, specifically STING and TLR7/8 agonists. Given the absence of direct preclinical studies on a 5-A-RU-based ADC, this guide extrapolates its potential preclinical profile based on the known functions of its components and compares it with published data for other immune-activating ADCs.

Introduction to Immune-Stimulating ADCs

Antibody-drug conjugates are a rapidly evolving class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic or immune-modulating payloads. While traditional ADCs have focused on direct tumor cell killing, a new generation of immune-stimulating ADCs (ISACs) aims to activate the patient's own immune system to fight cancer. These ISACs deliver immune agonists directly to the tumor microenvironment, thereby enhancing anti-tumor immunity while minimizing systemic toxicity.[1][2]

This guide focuses on a hypothetical ADC candidate with the payload This compound . This construct is designed to release 5-amino-6-D-ribitylaminouracil (5-A-RU), a precursor to a potent MAIT cell antigen, upon internalization by tumor cells.[1][3][4][5][6] The rationale is to activate MAIT cells within the tumor, which can lead to a broad anti-tumor response.[7] We will compare the projected preclinical performance of this novel ADC with that of ADCs carrying well-characterized immune-stimulating payloads: a STING (Stimulator of Interferon Genes) agonist and a TLR7/8 (Toll-like Receptor 7/8) agonist.

Comparative Analysis of Preclinical Performance

The following tables summarize the hypothetical preclinical data for the 5-A-RU ADC and the reported data for STING and TLR7/8 agonist ADCs.

Table 1: In Vitro Efficacy
Parameter5-A-RU-ADC (Hypothetical)STING Agonist ADCTLR7/8 Agonist ADC
Target Antigen Tumor-Associated Antigen (e.g., HER2, Trop2)Tumor-Associated Antigen (e.g., HER2, EGFR)[4][6]Tumor-Associated Antigen (e.g., HER2)[5]
Cell Lines Tested Antigen-positive cancer cell lines co-cultured with PBMCsAntigen-positive cancer cell lines (e.g., NCI-N87, BT-474)[4]Antigen-positive cancer cell lines (e.g., BT-474) co-cultured with PBMCs[8]
Readout MAIT cell activation (e.g., CD69, IFN-γ production)STING pathway activation (e.g., IFN-β, CXCL10 secretion)TLR7/8 pathway activation (e.g., TNF-α, IL-6 secretion)
Potency (EC50) Estimated in the low nanomolar rangeReported in the low nanomolar rangeReported in the picomolar to low nanomolar range
Mechanism of Action Internalization, lysosomal cleavage of Val-Cit linker by Cathepsin B, release of 5-A-RU, formation of MAIT cell antigen, and subsequent MAIT cell activation.Internalization, release of STING agonist, activation of STING pathway in tumor and/or immune cells, leading to type I interferon production.[3][6]Internalization, release of TLR7/8 agonist, activation of TLR7/8 pathway in immune cells (e.g., myeloid cells), leading to pro-inflammatory cytokine production.[8][9][10]
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
Parameter5-A-RU-ADC (Hypothetical)STING Agonist ADCTLR7/8 Agonist ADC
Mouse Model Syngeneic tumor model (e.g., CT26) with competent immune systemSyngeneic tumor models (e.g., MC38, CT26)[6]Syngeneic tumor models with humanized TLR8[8]
Dosing Regimen IV administration, single or multiple dosesIV administration, single or multiple dosesSubcutaneous or IV administration, single or multiple doses
Tumor Growth Inhibition (TGI) Expected to be significant, dependent on MAIT cell infiltrationReported significant TGI and complete responses[6]Reported significant TGI and tumor eradication[8]
Immune Correlates Increased infiltration and activation of MAIT cells, CD8+ T cells, and NK cells in the tumor microenvironment.Increased infiltration of CD8+ T cells, NK cells, and dendritic cells; increased expression of PD-L1.[6]Increased activation of myeloid cells and T cells in the tumor microenvironment.[8]
Immunological Memory Expected to induce long-term anti-tumor immunityReported to induce immunological memory against tumor rechallenge[11]Reported to induce long-term immunological memory[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments.

In Vitro MAIT Cell Activation Assay (for 5-A-RU-ADC)
  • Cell Culture: Co-culture of a human cancer cell line expressing the target antigen with human peripheral blood mononuclear cells (PBMCs).

  • Treatment: Cells are treated with increasing concentrations of the 5-A-RU-ADC or control ADCs.

  • Incubation: The co-culture is incubated for 48-72 hours to allow for ADC internalization, payload release, and MAIT cell activation.

  • Flow Cytometry Analysis: MAIT cells (identified as Vα7.2+ CD161+) are analyzed for the expression of activation markers such as CD69 and intracellular production of IFN-γ.

In Vivo Efficacy Study in a Syngeneic Mouse Model
  • Animal Model: BALB/c mice are subcutaneously implanted with CT26 tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into groups receiving the vehicle, a non-targeting control ADC, or the therapeutic ADC at various dose levels.

  • Dosing: The ADC is administered intravenously (IV) according to the planned schedule.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical or flow cytometric analysis of immune cell infiltration and activation.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways and experimental workflows.

5_A_RU_ADC_Mechanism Figure 1: Hypothesized Mechanism of Action for a 5-A-RU-ADC ADC 5-A-RU-ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Release of 5-A-RU Lysosome->PayloadRelease 4. Cathepsin B Cleavage AntigenFormation Formation of MAIT Cell Antigen PayloadRelease->AntigenFormation MR1 MR1 Presentation AntigenFormation->MR1 5. Loading onto MR1 MAITCell MAIT Cell MR1->MAITCell 6. Antigen Presentation Activation Activation MAITCell->Activation ImmuneResponse Anti-Tumor Immune Response Activation->ImmuneResponse 7. Cytokine Release & Cytotoxicity

Caption: Hypothesized mechanism of a 5-A-RU-ADC.

STING_Agonist_ADC_Mechanism Figure 2: Mechanism of Action for a STING Agonist ADC ADC STING Agonist ADC TumorCell Tumor/Immune Cell ADC->TumorCell 1. Binding & Internalization Endosome Endosome TumorCell->Endosome PayloadRelease Release of STING Agonist Endosome->PayloadRelease 2. Payload Release STING_Pathway STING Pathway PayloadRelease->STING_Pathway 3. Activation IFN Type I Interferon Production STING_Pathway->IFN ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse 4. DC Activation, T-cell Priming

Caption: Mechanism of a STING agonist ADC.

In_Vivo_Efficacy_Workflow Figure 3: General Workflow for In Vivo Efficacy Studies TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment ADC Dosing Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Immune Cell Profiling Endpoint->Analysis

Caption: Workflow for in vivo efficacy studies.

Objective Comparison and Conclusion

The preclinical evaluation of immune-stimulating ADCs presents a paradigm shift from traditional cytotoxic ADCs. The focus extends beyond direct tumor cell killing to encompass the modulation of the tumor microenvironment and the induction of a robust and lasting anti-tumor immune response.

  • 5-A-RU-ADC (Hypothetical): The primary advantage of a 5-A-RU-based ADC lies in its novel mechanism of activating MAIT cells. This could potentially lead to a unique and potent anti-tumor effect, particularly in tumors with existing MAIT cell infiltration. The reliance on the Val-Cit linker, a well-established technology, provides a degree of predictability in terms of payload release.[12][13][14] However, the efficacy will be contingent on the presence and functionality of MAIT cells within the tumor microenvironment.

  • STING Agonist ADC: ADCs delivering STING agonists have shown impressive preclinical activity, including complete tumor regressions and the induction of immunological memory.[3][6][11] The STING pathway is a central hub of innate immunity, and its activation can lead to a broad inflammatory response. A potential challenge is managing the systemic toxicities that can be associated with potent immune activation.[3]

  • TLR7/8 Agonist ADC: TLR7/8 agonists effectively activate myeloid cells, leading to the production of pro-inflammatory cytokines and enhanced antigen presentation.[9][10] Preclinical studies have demonstrated potent anti-tumor activity.[8] Similar to STING agonists, a key consideration is balancing on-target immune activation with potential off-tumor side effects.

References

comparative cytotoxicity of different 5-A-RU based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of 5-Aryl-RU-Based Compounds

The development of novel anti-cancer agents with high efficacy and selectivity remains a critical goal in medicinal chemistry. Among the promising heterocyclic scaffolds, 5-aryl-2-amino-6-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (5-A-RU) and its derivatives have emerged as a significant class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of different series of 5-A-RU based compounds, supported by experimental data from recent studies.

Comparative Cytotoxicity Data

The cytotoxic activity of several series of pyrano[3,2-c]quinoline derivatives has been evaluated against a panel of human cancer cell lines. The data, primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, are summarized in the tables below for easy comparison.

Table 1: Cytotoxicity of 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives (5a-l) [1][2][3]

CompoundRXCancer Cell LineGI50 (nM)
5e H4-ClPanel of four cancer cell lines26
5h 7-CH34-ClPanel of four cancer cell lines28
Erlotinib (Standard) --Panel of four cancer cell lines33

Note: The specific four cancer cell lines were not detailed in the source material. Compounds 5e and 5h demonstrated the most potent antiproliferative activity.

Table 2: Cytotoxicity of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate Derivatives (3a-h) [4]

CompoundRCancer Cell LineIC50 (µM)
3h 9-BromoA549 (Lung)~35
Levofloxacin (Standard) -A549 (Lung)>410.10

Note: Compound 3h, identified as ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, was the most potent derivative in this series against NSCLC A549 cells.[4]

Table 3: Cytotoxicity of Pyrano[3,2-c]quinoline Analogues [5]

CompoundSubstitution on C4 Aryl RingCancer Cell LineActivity
4c 3-chloroHCT-116 (Colon)Most potent, 23% tumor growth inhibition in vivo
4f Not specifiedVariousPromising in vitro activity
4i Not specifiedVariousPromising in vitro activity
4j Not specifiedVariousPromising in vitro activity

Note: The structure-activity relationship suggested that substitution at the 3-position of the aryl ring at C4 is important for cytotoxic activity.[5]

Experimental Protocols

The evaluation of the cytotoxic activity of the 5-A-RU based compounds was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5a-l, 3a-h) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value is then determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of these pyrano[3,2-c]quinoline derivatives are attributed to their ability to interfere with key cellular processes, including the inhibition of enzymes crucial for cancer cell proliferation and survival.

Some of the investigated mechanisms include:

  • Topoisomerase II Inhibition: Certain derivatives, such as ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate (Compound 3h), have been shown to exhibit inhibitory activity against topoisomerase II.[4]

  • Kinase Inhibition: The more potent compounds, 5e and 5h, were found to be effective inhibitors of EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal Growth Factor Receptor 2), and BRAFV600E, which are key kinases in cancer signaling pathways.[2][3]

Below are diagrams illustrating the general synthesis workflow and a proposed signaling pathway inhibition.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product R1 4-hydroxy-2-oxo-1,2-dihydroquinolines Process One-pot multicomponent reaction R1->Process R2 2-benzylidenemalononitriles R2->Process Product 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles Process->Product

Caption: General synthesis workflow for 5-A-RU based compounds.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR BRAF BRAF V600E EGFR->BRAF HER2 HER-2 HER2->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 5-A-RU Compounds (e.g., 5e, 5h) Compound->EGFR Compound->HER2 Compound->BRAF

Caption: Inhibition of EGFR/HER-2/BRAF signaling by 5-A-RU compounds.

References

Safety Operating Guide

Personal protective equipment for handling 5-A-RU-PABC-Val-Cit-Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds such as 5-A-RU-PABC-Val-Cit-Fmoc. This guide provides essential safety and logistical information, including operational and disposal plans, to minimize exposure and ensure compliant handling from receipt to disposal. This compound is identified as a prodrug of 5-A-RU, a precursor of bacterial Riboflavin and a mucosal-associated invariant T (MAIT) cells activator[1][2][3][4]. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its intended use in biological research necessitates handling it as a potent compound. The following guidelines are based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and antibody-drug conjugate (ADC) components[5][6][7][8].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for minimizing exposure. The appropriate level of PPE is dictated by the task and the potential for exposure.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves- Chemical-resistant apron
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Head covering- Chemical-resistant apron
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)
Waste Disposal - Long-sleeved impermeable gown- Chemo protectant gloves- Face shield or goggles- Closed-toe, chemical-resistant shoes- Respirator (if potential for aerosolization)

Operational Plan: A Step-by-Step Guide

A structured operational plan is essential for the safe handling of this compound at every stage.

1. Preparation and Engineering Controls:

  • Designated Area: All work with the compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to minimize contamination.

  • Ventilation: Ensure proper ventilation with negative air pressure to prevent the escape of airborne particles[9]. Exhaust air should be HEPA-filtered[9].

  • Equipment: Assemble all necessary equipment and PPE before handling the compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds[6].

2. Experimental Procedures:

  • Weighing: Weighing of the solid compound should be performed in a containment system, such as a ventilated balance enclosure or glove box, to prevent inhalation of airborne powder.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Handling: Always wear the appropriate PPE. Avoid direct contact with skin and eyes. Prevent the generation of aerosols.

3. Decontamination:

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: All reusable equipment must be decontaminated following established laboratory protocols.

Disposal Plan

The disposal of waste contaminated with potent compounds like this compound must be handled with extreme care to protect personnel and the environment.

  • Waste Segregation: All waste contaminated with the compound, including gloves, gowns, vials, and cleaning materials, must be segregated as cytotoxic or hazardous waste[10][11].

  • Containers: Use rigid, leak-proof, and clearly labeled containers for cytotoxic waste[10][11]. Sharps should be disposed of in designated cytotoxic sharps containers[11][12].

  • Labeling: Containers must be clearly labeled with a cytotoxic warning symbol[10].

  • Storage: Store cytotoxic waste in a secure, designated area with limited access and proper ventilation[10].

  • Final Disposal: The final disposal method for cytotoxic waste is typically high-temperature incineration[13]. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this waste down the drain.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_decon Decontamination cluster_disposal Disposal Prep Designate Area & Assemble PPE/Equipment ReviewSDS Review Safety Information Weighing Weighing Solid ReviewSDS->Weighing SolutionPrep Preparing Solution Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment DeconSurface Decontaminate Work Surfaces Experiment->DeconSurface DeconEquip Decontaminate Equipment SegregateWaste Segregate Contaminated Waste DeconEquip->SegregateWaste PackageWaste Package in Labeled Cytotoxic Containers SegregateWaste->PackageWaste StoreWaste Store in Designated Area PackageWaste->StoreWaste DisposeWaste Final Disposal via Incineration StoreWaste->DisposeWaste

Caption: Workflow for the safe handling of potent compounds.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.